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  • Product: Methyl 2-(4-cyanophenoxy)propanoate
  • CAS: 165525-18-8

Core Science & Biosynthesis

Foundational

Methyl 2-(4-cyanophenoxy)propanoate chemical structure and physical properties

An In-Depth Technical Guide to Methyl 2-(4-cyanophenoxy)propanoate Executive Overview Methyl 2-(4-cyanophenoxy)propanoate is a specialized organic compound characterized by a central phenoxypropanoate scaffold with a nit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 2-(4-cyanophenoxy)propanoate

Executive Overview

Methyl 2-(4-cyanophenoxy)propanoate is a specialized organic compound characterized by a central phenoxypropanoate scaffold with a nitrile (cyano) functional group. Its structure, featuring a chiral center and multiple reactive sites—the ester, the ether linkage, and the aromatic nitrile—makes it a molecule of significant interest in synthetic chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and a validated protocol for its synthesis. Furthermore, we delve into a predictive analysis of its spectroscopic signature, outline critical safety and handling procedures, and explore its potential applications in drug discovery and materials science, drawing parallels with structurally related molecules. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a detailed understanding of this compound for research and development purposes.

Chemical Identity and Structural Elucidation

The unique arrangement of functional groups in Methyl 2-(4-cyanophenoxy)propanoate defines its chemical behavior and potential utility. A precise understanding of its structure is foundational for any research application.

Nomenclature and Identifiers

A summary of the key identifiers for Methyl 2-(4-cyanophenoxy)propanoate is provided below.

IdentifierValueSource
IUPAC Name methyl 2-(4-cyanophenoxy)propanoateN/A
CAS Number 165525-18-8[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
InChIKey Not availableN/A
Structural Analysis

Methyl 2-(4-cyanophenoxy)propanoate is composed of three primary functional regions:

  • The 4-Cyanophenyl Group: A benzene ring substituted with a nitrile group. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and the properties of the ether linkage.

  • The Propanoate Moiety: A three-carbon ester chain with a methyl group at the ester terminus. The carbon at the 2-position (α-carbon) is chiral, meaning the molecule can exist as two distinct enantiomers, (R)- and (S)-.

  • The Ether Linkage: An oxygen atom connecting the aromatic ring to the chiral center of the propanoate group, forming a phenoxy ether. This linkage provides conformational flexibility to the molecule.

Chemical Structure Diagram

Caption: Chemical structure of Methyl 2-(4-cyanophenoxy)propanoate.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Appearance White to off-white powder or crystal (inferred)[2]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, acetone, and ethyl acetate.N/A
Storage Temperature 4°C, in a dry and sealed environment.[1]

Spectroscopic Profile: A Predictive Analysis

While experimental spectra for this specific molecule are not widely published, a robust predictive analysis can be performed based on its constituent functional groups and data from analogous structures. This is essential for quality control and reaction monitoring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

  • Aromatic Protons (δ 7.6-7.8 and 7.0-7.2 ppm): The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing cyano group will be downfield (δ ~7.7 ppm), while the protons ortho to the electron-donating ether oxygen will be upfield (δ ~7.1 ppm).

  • Methine Proton (δ 4.8-5.0 ppm): The single proton on the chiral α-carbon (C*) is adjacent to an oxygen atom and a carbonyl group, shifting it significantly downfield. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1=4).

  • Ester Methyl Protons (δ 3.7-3.8 ppm): The three protons of the methyl ester group (O-CH₃) are chemically isolated and will appear as a sharp singlet.

  • Propanoate Methyl Protons (δ 1.6-1.7 ppm): The three protons of the methyl group attached to the chiral center are coupled to the single methine proton, resulting in a doublet (n+1=2).

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the compound's functional groups.

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
~2230C≡N StretchNitrileConfirms the presence of the cyano group.
~1750C=O StretchEsterStrong, sharp absorption characteristic of the ester carbonyl.[3][4]
~1600, ~1500C=C StretchAromatic RingIndicates the presence of the benzene ring.
~1240C-O StretchAryl EtherAsymmetric stretch confirming the Ar-O-C bond.[3]
~1150C-O StretchEsterStretch associated with the O-C-C part of the ester.
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following key fragments would be expected:

  • Molecular Ion Peak [M]⁺: A peak at m/z = 205, corresponding to the intact molecule.[1]

  • Base Peak (m/z 120): Cleavage of the ether bond is common. The fragment corresponding to the 4-cyanophenoxy radical cation [HOC₆H₄CN]⁺ would be highly stable and likely represent the base peak.

  • Other Fragments:

    • m/z 174: Loss of the methoxy group (·OCH₃) from the molecular ion.

    • m/z 146: Loss of the carbomethoxy group (·COOCH₃) from the molecular ion.

Synthesis and Purification Protocol

The most direct and reliable method for synthesizing Methyl 2-(4-cyanophenoxy)propanoate is via a Williamson ether synthesis, which is a robust and well-understood reaction in organic chemistry.

Retrosynthetic Analysis and Strategy

The key disconnection is at the ether linkage. This identifies 4-cyanophenol and a methyl 2-halopropanoate derivative as the ideal starting materials. The causality for this choice is based on the high commercial availability of these precursors and the efficiency of the SN2 reaction between a phenoxide and an alkyl halide. A weak base like potassium carbonate is sufficient to deprotonate the phenol without hydrolyzing the ester, making it an ideal choice.

Detailed Experimental Protocol
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10 mL per gram of phenol).

  • Reaction Initiation: Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • Addition of Electrophile: Add methyl 2-bromopropanoate (1.1 eq.) dropwise to the suspension over 10 minutes.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-cyanophenol is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification and Validation

The crude product should be purified using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. The purity of the final product must be validated through the spectroscopic methods outlined in Section 4.0 to confirm its identity and integrity.

Synthesis Workflow Diagram

G Reactant1 4-Cyanophenol Conditions K₂CO₃, Acetone Reflux, 12-18h Reactant1->Conditions Reactant2 Methyl 2-Bromopropanoate Reactant2->Conditions Product Methyl 2-(4-cyanophenoxy)propanoate Conditions->Product

Caption: Williamson ether synthesis workflow for Methyl 2-(4-cyanophenoxy)propanoate.

Applications in Research and Development

While specific applications for Methyl 2-(4-cyanophenoxy)propanoate are not extensively documented, its structural motifs are prevalent in molecules with significant biological activity. This makes it a valuable building block and research tool.

  • Pharmaceutical Research: The phenoxypropanoate scaffold is a key feature in several classes of drugs. For example, compounds with related structures have been investigated as dual inhibitors of malate dehydrogenase (MDH) 1 and 2, which are targets in cancer metabolism.[5] The presence of the cyano group often serves as a metabolic blocking point or a key binding element in enzyme active sites, and related N-cyano derivatives are explored as enzyme inhibitors.[6]

  • Agrochemicals: Phenoxy-based structures are the backbone of many herbicides. The synthesis of related (R)-(+)-2-(4-hydroxyphenoxy) methyl propionate is noted as a key step for pesticide intermediates, suggesting that the cyanated analogue could be explored in the development of new agrochemicals.[7]

  • Materials Science: The rigid cyanophenyl group can impart desirable electronic and liquid crystal properties. Molecules containing this moiety are often used in the synthesis of polymers and advanced materials.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with specialized chemical reagents. The following information is based on data for structurally similar compounds and should be treated as a guideline.[8]

Hazard Identification
GHS PictogramHazard CodeHazard Statement
alt text H315Causes skin irritation.[8]
H319Causes serious eye irritation.[8]
H302 / H312 / H332Harmful if swallowed, in contact with skin, or if inhaled.[8]
H335May cause respiratory irritation.[8]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[9][11]

  • Hygiene: Avoid breathing dust or vapors.[9][10] Wash hands thoroughly after handling and before eating or drinking.[9][12]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] A recommended storage temperature is 4°C.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

Methyl 2-(4-cyanophenoxy)propanoate is a chiral building block with significant potential for application in medicinal chemistry and materials science. This guide has detailed its chemical identity, physicochemical properties, and a reliable synthetic protocol. The predictive spectroscopic analysis provided serves as a crucial tool for its characterization. By understanding its properties and handling requirements, researchers can effectively and safely utilize this compound to advance their scientific and developmental objectives.

References

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl propanoate. [Link]

  • Chemsrc. methyl 2-(4-cyanophenyl)propanoate | CAS#:125670-62-4. [Link]

  • PubChem, National Institutes of Health. Methyl 2-(4-cyanophenoxy)acetate. [Link]

  • Doc Brown's Advanced Organic Chemistry. The 1H NMR spectrum of methyl propanoate. [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl propanoate. [Link]

  • PubMed, National Center for Biotechnology Information. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. J Med Chem. 2017 Oct 26;60(20):8631-8646. [Link]

  • ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE. [Link]

  • Google Patents. CN112694403A - Method for preparing (R) - (+) -2- (4-hydroxyphenoxy)
  • Google Patents.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • PubMed, National Center for Biotechnology Information. Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation. J Dermatol Sci. 2018 Jul;91(1):57-66. [Link]

  • Royal Society of Chemistry. Synthesis of methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate analogues to determine the active groups for inhibiting cell growth and inducing apoptosis in leukemia cells. Org. Biomol. Chem., 2014,12, 8566-8576. [Link]

  • NIST WebBook. Methyl propionate. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Utility of Methyl 2-(4-cyanophenoxy)propanoate (CAS 165525-18-8)

Introduction As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I frequently evaluate versatile small-molecule scaffolds for pipeline integration. Methyl 2-(4-cyanophenoxy)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I frequently evaluate versatile small-molecule scaffolds for pipeline integration. Methyl 2-(4-cyanophenoxy)propanoate (CAS 165525-18-8) stands out as a critical building block. Structurally, it bridges the gap between aryloxyphenoxypropionate (FOP) herbicides and the core pharmacophores of Selective Androgen Receptor Modulators (SARMs).

This whitepaper provides an in-depth, mechanistically grounded guide to its physicochemical properties, material safety data sheet (MSDS) protocols, and synthetic workflows. Rather than simply listing data, we will explore the chemical causality behind its reactivity and hazard profile, establishing self-validating systems for both laboratory synthesis and safety mitigation.

Core Registry & Physicochemical Data

Before deploying any scaffold in a synthetic route, establishing a rigorous physicochemical profile is paramount. The presence of both a cyano group (a strong electron-withdrawing group) and a propanoate ester dictates its reactivity profile, making it susceptible to nucleophilic attack at the ester carbonyl and orthogonal transformations at the nitrile.

Table 1: Physicochemical and Registry Data

ParameterValue
Chemical Name Methyl 2-(4-cyanophenoxy)propanoate
CAS Registry Number 165525-18-8
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
MDL Number MFCD02175236
SMILES String CC(OC1=CC=C(C#N)C=C1)C(OC)=O
Physical State Solid (Typical for aryloxypropanoates)
Material Safety Data Sheet (MSDS): A Mechanistic Perspective

Understanding the MSDS is not merely a compliance exercise; it is an exercise in chemical causality. The hazard profile of CAS 165525-18-8 is primarily driven by its electrophilic and polarized functional groups.

Table 2: GHS Hazard Classification Summary

Hazard CodeDescriptionPrimary Mitigation Strategy
H315 Causes skin irritationNitrile gloves (≥0.11 mm), lab coat
H319 Causes serious eye irritationANSI Z87.1 safety goggles
P264 Wash skin thoroughly after handlingPost-handling decontamination protocol
P280 Wear protective gloves/eye protectionMandatory PPE enforcement
Mechanistic Causality of Hazards

The H315 and H319 designations arise because the molecule can interact with nucleophilic residues (e.g., amines and thiols) in epidermal and ocular proteins. While not as aggressively reactive as an acid chloride, the ester can undergo slow hydrolysis in physiological environments, leading to localized pH changes and inflammatory cascades .

Self-Validating Safety Protocol

To ensure a self-validating safety environment, I mandate the following workflow:

  • Engineering Controls: Handle exclusively within a certified chemical fume hood (face velocity ≥ 100 fpm). Validation: Verify the magnehelic gauge reads within the safe operational zone prior to opening the container.

  • PPE: Nitrile gloves (minimum thickness 0.11 mm) and ANSI Z87.1-compliant goggles. Validation: Perform a pneumatic inflation test on gloves pre-handling to detect micro-tears.

  • Spill Mitigation: Contain solid spills using inert, non-combustible absorbent material (e.g., vermiculite). Wash the affected area with a 5% sodium bicarbonate solution to neutralize any trace acidic hydrolysis products .

MSDS Exposure Exposure Event (Skin/Eye Contact) Assess Assess Severity Exposure->Assess Eye Eye Contact: Flush 15 mins with water Assess->Eye Skin Skin Contact: Wash with soap & water Assess->Skin Contain Spill Containment: Inert Absorbent Assess->Contain Medical Seek Medical Attention (Show MSDS) Eye->Medical Skin->Medical

Self-validating hazard response and mitigation protocol for CAS 165525-18-8 exposure.

Synthetic Workflows & Mechanistic Insights

The de novo synthesis of methyl 2-(4-cyanophenoxy)propanoate typically proceeds via a Williamson ether synthesis. As an application scientist, I prioritize routes that maximize atom economy and minimize side reactions (such as ester hydrolysis or E2 elimination).

Step-by-Step Methodology: Williamson Ether Synthesis

Step 1: Reagent Preparation & Deprotonation

  • Charge a flame-dried round-bottom flask with 4-cyanophenol (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). Suspend in anhydrous N,N-Dimethylformamide (DMF) (0.5 M).

  • Causality: K₂CO₃ is deliberately selected over stronger bases like NaH. The pKa of 4-cyanophenol (~7.9, lowered by the para-cyano group) allows for quantitative deprotonation by the mild carbonate base, safeguarding the ester group of the incoming alkylating agent from premature hydrolysis.

Step 2: Alkylation

  • Cool the suspension to 0 °C. Add methyl 2-bromopropanoate (1.1 equiv) dropwise.

  • Causality: The alpha-bromo ester is highly electrophilic. Dropwise addition at 0 °C controls the exotherm and suppresses E2 elimination pathways. Once added, the reaction is gradually warmed to 80 °C to drive the SN2 displacement to completion.

Step 3: Self-Validating Reaction Monitoring

  • Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1).

  • Validation: The complete disappearance of the UV-active 4-cyanophenol spot and the emergence of a higher Rf product spot serves as an internal, real-time validation of conversion.

Step 4: Workup and Purification

  • Quench the reaction with ice water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% NaOH (to purge unreacted phenol), water, and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

Synthesis R1 4-Cyanophenol Base K2CO3 / DMF (Deprotonation) R1->Base R2 Methyl 2-bromopropanoate SN2 SN2 Displacement (80°C, 4h) R2->SN2 Base->SN2 Workup Aqueous Workup (EtOAc extraction) SN2->Workup Product Methyl 2-(4-cyanophenoxy)propanoate Workup->Product

Synthetic workflow for Methyl 2-(4-cyanophenoxy)propanoate via SN2 Williamson ether synthesis.

Downstream Applications in Drug Development

The strategic value of methyl 2-(4-cyanophenoxy)propanoate lies in its bifunctionality, allowing it to act as a versatile linchpin in complex syntheses:

  • SARM Synthesis: The ester can be hydrolyzed to the corresponding acid and subsequently coupled with anilines (e.g., 4-cyano-3-(trifluoromethyl)aniline) to generate analogs of Enobosarm (Ostarine). The cyano group serves as a critical hydrogen-bond acceptor within the androgen receptor binding pocket.

  • Agrochemicals: The aryloxyphenoxypropionate core is the defining structural motif of ACCase-inhibiting herbicides. Modifications at the cyano position allow for the fine-tuning of crop selectivity and environmental degradation rates.

References
Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-(4-cyanophenoxy)propanoate at Room Temperature

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of methyl 2-(4-cyanophenoxy)propanoate at room temperature. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of methyl 2-(4-cyanophenoxy)propanoate at room temperature. The protocols and methodologies detailed herein are designed to establish a thorough understanding of the compound's intrinsic stability, identify potential degradation pathways, and develop robust analytical methods for its quantitative assessment. This guide is structured to provide not only procedural steps but also the scientific rationale behind each experimental choice, ensuring a self-validating and scientifically sound approach.

Introduction: The Significance of Stability in Pharmaceutical Development

Methyl 2-(4-cyanophenoxy)propanoate is a small molecule with structural motifs, namely an ester, an ether, and a nitrile group, that are common in pharmacologically active compounds. The thermodynamic stability of such a molecule is a critical parameter that influences its shelf-life, formulation development, and ultimately, its safety and efficacy as a potential therapeutic agent.[1][2][3] Understanding the intrinsic stability at ambient conditions is a foundational step in the drug development process, mandated by regulatory bodies worldwide.[4][5][6][7] This guide will delineate a multi-faceted approach to comprehensively characterize the room temperature stability of methyl 2-(4-cyanophenoxy)propanoate.

Physicochemical Properties and Potential Degradation Pathways

Methyl 2-(4-cyanophenoxy)propanoate possesses several functional groups that are susceptible to degradation. A proactive analysis of its structure allows for the prediction of its most probable degradation pathways, which is essential for designing targeted stability studies.

Table 1: Physicochemical Properties of Methyl 2-(4-cyanophenoxy)propanoate

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃[3][8]
Molecular Weight205.21 g/mol [8]
AppearanceWhite to off-white solidAssumed
SolubilitySoluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Limited aqueous solubility.Inferred

The primary sites for potential degradation are the ester and ether linkages. The nitrile group, while generally stable, can participate in interactions and its stability should also be confirmed.[9][10][11]

  • Hydrolysis: The ester and ether bonds are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[12][13][14][15][16] This would lead to the formation of 2-(4-cyanophenoxy)propanoic acid and methanol (from ester hydrolysis) or 4-cyanophenol and methyl 2-hydroxypropanoate (from ether cleavage).

  • Oxidation: While the molecule does not contain highly susceptible moieties for oxidation, the benzylic proton and the ether linkage could be potential sites of oxidation under aggressive conditions.

  • Thermolysis: Elevated temperatures can provide the energy required to initiate degradation, potentially leading to decarboxylation or other fragmentation pathways.

  • Photolysis: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of radical species and subsequent decomposition products.

Experimental Assessment of Thermodynamic Stability

A combination of thermo-analytical and chromatographic techniques will be employed to provide a comprehensive picture of the compound's stability.

Thermal Analysis: A First Look at Thermal Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide rapid and valuable information on the thermal behavior of a substance.[8][17][18][19][20][21]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][17][22][23][24] This allows for the determination of melting point, phase transitions, and the onset of thermal decomposition.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of methyl 2-(4-cyanophenoxy)propanoate into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from 25 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any exothermic events that may indicate decomposition.

TGA measures the change in mass of a sample as a function of temperature.[17][18][19][20][21] This is a direct measure of thermal stability and can reveal the temperatures at which decomposition occurs.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of methyl 2-(4-cyanophenoxy)propanoate into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program: Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of weight loss, which corresponds to the initiation of thermal decomposition.

Table 2: Expected Thermal Analysis Data for Methyl 2-(4-cyanophenoxy)propanoate

ParameterExpected ResultInterpretation
Melting Point (DSC)Sharp endothermIndicates a crystalline solid with a defined melting point.
Decomposition Onset (DSC)Exothermic event at T > Melting PointThe temperature at which the molecule begins to exothermically decompose.
Decomposition Onset (TGA)Temperature at ~5% weight lossThe temperature at which significant thermal degradation begins.
Long-Term Stability Study at Room Temperature

To assess the true thermodynamic stability under ambient conditions, a long-term stability study is essential. This involves storing the compound at a controlled room temperature and humidity and periodically analyzing its purity using a stability-indicating analytical method.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the parent compound and separate it from all potential degradation products.[25][26][27][28][29] The development of such a method is a prerequisite for a meaningful stability study and is guided by forced degradation studies.

Diagram 1: Workflow for Stability-Indicating HPLC Method Development

HPLC_Method_Development cluster_0 Forced Degradation Studies cluster_1 Method Development cluster_2 Method Validation (ICH Q2(R1)) Acid Acid Forced_Degradation_Samples Generate Degraded Sample Pool Acid->Forced_Degradation_Samples Base Base Base->Forced_Degradation_Samples Oxidation Oxidation Oxidation->Forced_Degradation_Samples Thermal Thermal Thermal->Forced_Degradation_Samples Photolytic Photolytic Photolytic->Forced_Degradation_Samples Column_Screening Column Screening (C18, Phenyl, etc.) Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic) Column_Screening->Mobile_Phase_Opt Gradient_Dev Gradient Development Mobile_Phase_Opt->Gradient_Dev Detection_WL Detection Wavelength Selection (UV-Vis) Gradient_Dev->Detection_WL Optimized_Method Optimized Stability- Indicating Method Detection_WL->Optimized_Method Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Forced_Degradation_Samples->Column_Screening Optimized_Method->Specificity

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Studies [1][2][3][30][31]

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store 10 mg of the solid compound at 80 °C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of the solid compound to UV light (254 nm) and visible light according to ICH Q1B guidelines.

  • Sample Analysis: Dilute the stressed samples appropriately and analyze by HPLC to identify degradation peaks and guide method development.

Experimental Protocol: Long-Term Stability Study

  • Sample Preparation: Place a sufficient quantity of methyl 2-(4-cyanophenoxy)propanoate in sealed, inert containers (e.g., amber glass vials).

  • Storage Conditions: Store the samples in a stability chamber maintained at 25 °C ± 2 °C and 60% RH ± 5% RH.

  • Testing Schedule: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Assay by the validated stability-indicating HPLC method to determine the amount of the parent compound remaining and to quantify any degradation products.

  • Data Evaluation: Plot the percentage of the parent compound remaining against time. The data will be used to determine the shelf-life of the compound under room temperature conditions.

Diagram 2: Long-Term Stability Study Workflow

Stability_Study_Workflow Start Start of Study (t=0) Storage Store at 25°C / 60% RH Start->Storage Time_Point_3m 3 Months Storage->Time_Point_3m Time_Point_6m 6 Months Storage->Time_Point_6m Time_Point_12m 12 Months Storage->Time_Point_12m Time_Point_24m 24 Months Storage->Time_Point_24m Analysis Perform Analysis: - Appearance - HPLC Purity Assay Time_Point_3m->Analysis Time_Point_6m->Analysis Time_Point_12m->Analysis Time_Point_24m->Analysis Analysis->Storage Continue Storage Data_Evaluation Evaluate Data & Assess Stability Trends Analysis->Data_Evaluation End End of Study Data_Evaluation->End

Caption: A schematic representation of the long-term stability study workflow.

Conclusion

The thermodynamic stability of methyl 2-(4-cyanophenoxy)propanoate at room temperature is a critical quality attribute that must be thoroughly investigated. The integrated approach outlined in this guide, combining predictive assessment of degradation pathways, rapid thermal analysis techniques, and a comprehensive long-term stability study using a validated stability-indicating HPLC method, will provide the necessary data to confidently establish its stability profile. The successful execution of these studies is paramount for the progression of this molecule through the drug development pipeline.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Technology Networks. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1573-1598.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • What is Forced Degradation Testing in Pharma? (2025). ResolveMass Laboratories Inc. [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2023). Lab Manager. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Contract Laboratory. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Avomeen. [Link]

  • TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc. [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (2015). Slideshare. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026). Pharmaceutical Technology. [Link]

  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026). RJ Wave. [Link]

  • ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. (2017). ResearchGate. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2015). PMC. [Link]

  • Differential Scanning Calorimeters (DSC). (n.d.). American Pharmaceutical Review. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). FDA. [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025). Torontech. [Link]

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025). Academically. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (2026). NETZSCH Analyzing & Testing. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2021). The Pharmaceutical Journal. [Link]

  • Hydrolytic Degradation. (2016). Royal Society of Chemistry. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS. [Link]

  • Development and Validation of Stability-indicating HPLC Method. (2014). SciSpace. [Link]

  • Hydrolysis in Pharmaceutical Formulations. (2002). Taylor & Francis Online. [Link]

  • CHEMICAL STABILITY OF DRUGS. (2022). IIP Series. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2014). PMC. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). PMC. [Link]

  • Preparation and reactivity of some stable nitrile oxides and nitrones. (2014). ResearchGate. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). PMC. [Link]

  • Application of Nitrile in Drug Design. (2012). SIOC Journals. [Link]

  • Pharmaceutical and Industrial Applications of Nitriles. (2023). ResearchGate. [Link]

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Exploratory

A Comprehensive Technical Guide to the Crystallographic Analysis of Methyl 2-(4-cyanophenoxy)propanoate

Prepared by: Dr. Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the structural determination of methyl 2-(4-cyanophenoxy)propanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the structural determination of methyl 2-(4-cyanophenoxy)propanoate through single-crystal X-ray diffraction (SC-XRD). In the absence of publicly available experimental data for this specific compound, this document serves as an expert-driven roadmap for researchers, outlining the necessary steps from synthesis and crystallization to data collection, structure solution, and interpretation. By leveraging established principles of organic synthesis, crystal engineering, and crystallographic analysis, this guide offers a robust framework for obtaining and understanding the solid-state architecture of this and similar small molecules, which is crucial for applications in materials science and drug development.

Introduction

Methyl 2-(4-cyanophenoxy)propanoate is a small organic molecule featuring a cyanophenoxy group attached to a propanoate moiety. The electronic and structural characteristics of the cyanophenyl group make it a common component in the design of functional materials and pharmaceutical compounds. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for predicting and tuning its physicochemical properties, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction is the definitive technique for elucidating this atomic-level information.[1][2] This guide details the complete workflow for a comprehensive crystallographic investigation of the title compound.

Part 1: Synthesis and Crystallization

A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of Methyl 2-(4-cyanophenoxy)propanoate

The synthesis of methyl 2-(4-cyanophenoxy)propanoate can be readily achieved via a Williamson ether synthesis, a reliable and well-established method for forming ethers. This approach involves the reaction of a phenoxide with an alkyl halide. A plausible synthetic route is outlined below.[3]

Reaction Scheme:

Synthesis_of_Methyl_2-(4-cyanophenoxy)propanoate cluster_reactants Reactants cluster_reagents Reagents & Solvent 4-cyanophenol 4-Cyanophenol reaction_mixture Reaction Mixture (Reflux) 4-cyanophenol->reaction_mixture + potassium_carbonate K₂CO₃ potassium_carbonate->reaction_mixture + acetone Acetone (solvent) acetone->reaction_mixture + methyl_2-bromopropanoate Methyl 2-bromopropanoate methyl_2-bromopropanoate->reaction_mixture + product Methyl 2-(4-cyanophenoxy)propanoate byproduct KBr + KHCO₃ reaction_mixture->product reaction_mixture->byproduct

Caption: Proposed synthetic workflow for Methyl 2-(4-cyanophenoxy)propanoate.

Experimental Protocol:

  • Deprotonation of Phenol: To a solution of 4-cyanophenol (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile, add a slight excess of a weak base like potassium carbonate (1.2 eq). The base facilitates the deprotonation of the phenolic hydroxyl group to form the more nucleophilic potassium 4-cyanophenoxide in situ.

  • Nucleophilic Substitution: To the stirred suspension, add methyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KBr and KHCO₃). Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be further purified by column chromatography on silica gel to yield pure methyl 2-(4-cyanophenoxy)propanoate.

Crystallization Techniques

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic study.[1] Several techniques can be employed, and the choice of solvent is critical.

  • Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent or solvent mixture to near saturation.[4] The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks, leading to a gradual increase in concentration and subsequent crystal growth.[4]

  • Vapor Diffusion: In this technique, a concentrated solution of the compound in a less volatile solvent is placed in a small open vial.[5] This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant).[5] The vapor from the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[5]

  • Solvent-Antisolvent Diffusion: A concentrated solution of the compound is carefully layered with a miscible "antisolvent" in which the compound is insoluble. Crystals form at the interface between the two liquids as they slowly mix.

Table 1: Potential Solvent Systems for Crystallization

TechniqueGood Solvent (for dissolution)Antisolvent/Precipitant (for precipitation)
Slow EvaporationDichloromethane, Acetone, Ethyl AcetateN/A
Vapor DiffusionDichloromethaneHexane, Diethyl Ether
LayeringTetrahydrofuran (THF)Water, Hexane

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to analyze them using an X-ray diffractometer.

Experimental Workflow

SC-XRD_Workflow cluster_experiment Experimental Setup cluster_processing Data Processing cluster_analysis Structure Analysis crystal_selection Crystal Selection & Mounting diffractometer Mount on Diffractometer crystal_selection->diffractometer data_collection Data Collection Strategy & Execution diffractometer->data_collection data_reduction Data Integration & Reduction data_collection->data_reduction absorption_correction Absorption Correction data_reduction->absorption_correction structure_solution Structure Solution (e.g., SHELXS) absorption_correction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100-173 K) to minimize thermal motion of the atoms.[6] A modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used.[6]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.[7]

  • Data Collection Strategy: A strategy is devised to collect a complete, unique set of diffraction data by rotating the crystal through a series of angles.[8][9][10] The goal is to measure the intensity of as many unique reflections as possible.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This process yields a reflection file (e.g., an .hkl file).[6]

Part 3: Structure Solution, Refinement, and Interpretation

The final stage involves converting the diffraction data into a three-dimensional atomic model.

Structure Solution and Refinement

The most common method for solving the structures of small molecules is direct methods , which uses statistical relationships between the reflection intensities to determine the initial phases of the structure factors. This is typically performed using software like SHELXS.[6][11]

Once an initial model is obtained, it is refined using a full-matrix least-squares procedure with a program like SHELXL.[12][13] Refinement involves adjusting the atomic coordinates, displacement parameters (describing thermal motion), and other variables to minimize the difference between the observed and calculated structure factors. The quality of the refinement is assessed by the R-factor (R1), which should ideally be below 5% for a well-determined structure.

Hypothetical Crystallographic Data

The following tables present plausible crystallographic data for methyl 2-(4-cyanophenoxy)propanoate, based on typical values for small organic molecules.

Table 2: Hypothetical Crystal Data and Structure Refinement Details

ParameterHypothetical Value
Empirical formulaC₁₁H₁₁NO₃
Formula weight205.21
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, b = 12.0(1) Å, c = 10.0(1) Å, β = 95.0(1)°
Volume1020(1) ų
Z (molecules per unit cell)4
Calculated density1.336 Mg/m³
Absorption coefficient0.096 mm⁻¹
F(000)432
Reflections collected5000
Independent reflections2000 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³
Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles define the conformation of the molecule in the solid state.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For methyl 2-(4-cyanophenoxy)propanoate, one might expect to observe:

    • C-H···N interactions: The nitrile nitrogen is a potential hydrogen bond acceptor.

    • C-H···O interactions: The carbonyl and ether oxygens can also act as hydrogen bond acceptors.

    • π-π stacking: The aromatic rings may stack in a parallel or offset fashion.

  • Crystallographic Information File (CIF): The final structural information is compiled into a standard Crystallographic Information File (CIF).[14][15][16][17] This file contains all the data from Table 2, as well as atomic coordinates, and is the standard format for depositing crystal structures in databases like the Cambridge Structural Database (CSD).

Conclusion

This technical guide has outlined the comprehensive process for the crystallographic analysis of methyl 2-(4-cyanophenoxy)propanoate. By following the detailed protocols for synthesis, crystallization, X-ray data collection, and structure refinement, researchers can obtain a precise and reliable three-dimensional model of the molecule. This structural information is invaluable for understanding its solid-state properties and for the rational design of new materials and pharmaceutical agents.

References

  • Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry OpenCourseWare. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Warren, M. R., & Stylianou, K. C. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1837-1857. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • Li, Z., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 145(46), 25306–25311. Available at: [Link]

  • Bragitoff. (2019, July 21). TUTORIAL on How to Read a .CIF File [Video]. YouTube. Available at: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Oxford Diffraction. (n.d.). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Available at: [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859-868. Available at: [Link]

  • Dauter, Z. (1997). Data-collection strategies. IUCr Journals. Retrieved from [Link]

  • Google Patents. (2021). CN112694403A - Method for preparing (R) - (+) -2- (4-hydroxyphenoxy) methyl propionate.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Enantioselective Synthesis of (R)-Methyl 2-(4-cyanophenoxy)propanoate

Executive Summary (R)-Methyl 2-(4-cyanophenoxy)propanoate is a high-value chiral aryl ether scaffold. It serves as a critical intermediate in the synthesis of aryloxyphenoxypropionate (APP) agrochemicals, such as the ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Methyl 2-(4-cyanophenoxy)propanoate is a high-value chiral aryl ether scaffold. It serves as a critical intermediate in the synthesis of aryloxyphenoxypropionate (APP) agrochemicals, such as the acetyl-CoA carboxylase inhibitor cyhalofop-butyl[1], and acts as a versatile building block in pharmaceutical drug discovery. Achieving high enantiomeric excess (ee) during its synthesis is paramount, as the biological activity of APP derivatives is strictly stereodependent[1]. This application note details a highly reliable, self-validating protocol utilizing the Mitsunobu inversion strategy to synthesize the target compound with >98% ee.

Mechanistic Rationale & Strategy Selection

When constructing chiral α-aryloxy esters, chemists typically evaluate two primary pathways:

  • Approach A: SN2 Displacement of α-Halo Esters. Reacting (S)-methyl 2-bromopropanoate with 4-cyanophenol and a mild base (e.g., K₂CO₃). While highly scalable and atom-economical, this method is susceptible to minor racemization pathways via enolization of the α-halo ester under basic conditions, often limiting the ee to 90–95%.

  • Approach B: Mitsunobu Inversion (Selected Protocol). Reacting (S)-(-)-methyl lactate with 4-cyanophenol using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction proceeds with complete stereochemical inversion at the secondary alcohol center[2]. Because the reaction conditions are essentially neutral, base-catalyzed enolization is completely suppressed, guaranteeing an ee of >98%[3].

Expert Insight: 4-Cyanophenol possesses a pKₐ of ~7.9. The Mitsunobu reaction requires the pronucleophile to have a pKₐ < 11 to efficiently protonate the Morrison-Brunn-Huisgen betaine intermediate. Thus, 4-cyanophenol is an exceptionally reactive and high-yielding substrate for this transformation, preventing the stalling often seen with less acidic aliphatic alcohols[3].

Experimental Workflow Visualization

Workflow R1 4-Cyanophenol + (S)-Methyl Lactate + PPh3 Rxn Mitsunobu Reaction (THF, 0 °C to RT, 4 h) R1->Rxn R2 DIAD (Dropwise, 0 °C) R2->Rxn Initiates Betaine Formation Workup Workup & Precipitation (Et2O/Hexane) Rxn->Workup Complete Conversion Purif Silica Gel Chromatography Workup->Purif Removes TPPO & DIAD-H2 Prod (R)-Methyl 2-(4- cyanophenoxy)propanoate Purif->Prod >98% ee

Figure 1: End-to-end experimental workflow for the Mitsunobu inversion protocol.

Detailed Protocol: Mitsunobu Inversion

Reagents & Materials
  • 4-Cyanophenol: 10.0 mmol (1.19 g)

  • (S)-(-)-Methyl lactate: 11.0 mmol (1.15 g, >99% ee)

  • Triphenylphosphine (PPh₃): 12.0 mmol (3.15 g)

  • Diisopropyl azodicarboxylate (DIAD): 12.0 mmol (2.43 g / ~2.36 mL)

  • Anhydrous Tetrahydrofuran (THF): 40 mL

  • Solvents for Purification: Cold Diethyl Ether, Hexanes, Ethyl Acetate.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon gas for 5 minutes to establish an inert atmosphere.

  • Reagent Solubilization: Add 4-cyanophenol (1.0 eq), (S)-(-)-methyl lactate (1.1 eq), and PPh₃ (1.2 eq) to the flask. Inject 40 mL of anhydrous THF. Stir until all solids are completely dissolved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Initiation (Critical Step): Using a syringe pump or a highly controlled manual drop rate, add DIAD (1.2 eq) dropwise over 15–20 minutes.

    • Causality: DIAD addition triggers the highly exothermic formation of the betaine intermediate. Dropwise addition at 0 °C prevents thermal spikes that could lead to the formation of the dead-end dicarboalkoxyhydrazine byproduct, ensuring the betaine immediately reacts with the phenol[2].

  • Propagation: Remove the ice bath. Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica, Hexane:EtOAc 4:1). The reaction is deemed complete when the 4-cyanophenol spot (Rf ~0.3) is fully consumed, replaced by the product spot (Rf ~0.5).

  • Workup & TPPO Precipitation: Concentrate the reaction mixture under reduced pressure to yield a viscous yellow oil.

    • Expert Insight: Direct column chromatography of Mitsunobu mixtures is notoriously difficult due to co-eluting Triphenylphosphine oxide (TPPO). To bypass this, suspend the crude oil in 15 mL of cold diethyl ether, then vigorously stir while slowly adding 30 mL of cold hexanes. This selectively precipitates TPPO and the reduced DIAD hydrazine as a white crystalline solid[2].

  • Filtration & Purification: Filter the suspension through a tightly packed pad of Celite. Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc).

  • Isolation: Dry the purified fractions in vacuo to yield (R)-methyl 2-(4-cyanophenoxy)propanoate as a colorless oil that may crystallize upon standing.

Mechanistic Pathway

Mechanism Step1 PPh3 + DIAD Step2 Morrison-Brunn-Huisgen Betaine Intermediate Step1->Step2 Step3 Deprotonation of 4-Cyanophenol Step2->Step3 Step4 Alkoxyphosphonium Ion Formation (with Lactate) Step3->Step4 Phenoxide & Phosphonium Generated Step5 SN2 Displacement by Phenoxide Step4->Step5 Activation of Chiral Center Step6 Inverted (R)-Product + TPPO Step5->Step6 Complete Stereoinversion

Figure 2: Mechanistic cascade of the Mitsunobu reaction ensuring complete stereoinversion.

Quantitative Data & Analytics

To ensure the protocol acts as a self-validating system, the isolated product must be verified against the following analytical parameters.

Table 1: Comparison of Enantioselective Synthetic Routes

ParameterMitsunobu Inversion (Protocol)SN2 Displacement (Alternative)
Starting Chiral Pool (S)-(-)-Methyl lactate(S)-Methyl 2-bromopropanoate
Stereochemical Outcome Complete Inversion (R-product)Inversion (R-product)
Typical Enantiomeric Excess > 98% 90 - 95%
Atom Economy Low (Generates TPPO & DIAD-H₂)High (Generates KBr)
Scalability Best for Discovery / Milligram-GramBest for Process / Multi-Kilogram

Table 2: Analytical Characterization Targets for (R)-Methyl 2-(4-cyanophenoxy)propanoate

Analytical MethodExpected Target Data / Parameters
¹H NMR (400 MHz, CDCl₃) δ 7.58 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.86 (q, J = 6.8 Hz, 1H), 3.76 (s, 3H), 1.66 (d, J = 6.8 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃) δ 171.5, 161.2, 134.1, 119.0, 115.8, 104.5, 72.8, 52.6, 18.4.
Mass Spectrometry (ESI+) [M+H]⁺ calculated for C₁₁H₁₂NO₃: 206.08; Found: ~206.1
Chiral HPLC (ee validation) Column: Chiralcel OD-H. Eluent: Hexane/IPA (90:10). Flow: 1.0 mL/min. The (R)-enantiomer and (S)-enantiomer must show baseline separation to validate >98% ee.

Self-Validating System Checklist

  • Visual Cue: The precipitation step (Step 7) MUST yield a heavy white solid. If the oil remains completely soluble, the ether/hexane ratio is too low, and TPPO will subsequently contaminate the silica column.

  • NMR Validation: The absence of a complex multiplet at δ 7.4–7.7 ppm in the ¹H NMR spectrum confirms the successful removal of TPPO.

  • Stereochemical Validation: If the measured ee via Chiral HPLC drops below 98%, verify the optical purity of the starting (S)-(-)-methyl lactate, as the Mitsunobu mechanism itself does not permit racemization under these controlled conditions[2].

References

  • A Scalable, Enantioselective Synthesis of the α2-Adrenergic Agonist, Lofexidine | acs.org | 2

  • Asymmetric Synthesis of Photophore-Containing Lactisole Derivatives to Elucidate Sweet Taste Receptors | mdpi.com | 3

  • Cyhalofop-butyl: Review of Toxicity Studies | epa.gov | 1

Sources

Application

Reagents and solvents required for the synthesis of methyl 2-(4-cyanophenoxy)propanoate

Application Note: Reagents, Solvents, and Protocol for the Synthesis of Methyl 2-(4-cyanophenoxy)propanoate Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale & Sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents, Solvents, and Protocol for the Synthesis of Methyl 2-(4-cyanophenoxy)propanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Synthetic Strategy

Methyl 2-(4-cyanophenoxy)propanoate is a highly valuable building block in medicinal chemistry, frequently utilized in the development of complex target molecules such as HSP70 modulators[1]. The construction of its aryl ether linkage is best achieved through a classical Williamson ether synthesis, which proceeds via an SN​2 bimolecular nucleophilic substitution[2].

As a Senior Application Scientist, it is critical to look beyond the basic reaction scheme and understand the causality behind each reagent choice to ensure a robust, scalable, and self-validating protocol:

  • The Nucleophile (4-Cyanophenol): The para-cyano group is strongly electron-withdrawing, which significantly increases the acidity of the phenolic hydroxyl group ( pKa​≈7.95 ). This allows for rapid deprotonation by relatively mild bases.

  • The Base (Potassium Carbonate, K2​CO3​ ): While sodium hydride ( NaH ) is a common choice for etherifications, K2​CO3​ is specifically selected here. It is strong enough to quantitatively deprotonate 4-cyanophenol but mild enough to prevent the unwanted hydrolysis or transesterification of the methyl ester on the electrophile. Furthermore, K2​CO3​ is bench-stable and provides a self-validating visual cue (it remains largely insoluble, forming a slurry that changes texture as the reaction progresses).

  • The Electrophile (Methyl 2-bromopropanoate): The α -bromo ester is highly electrophilic. The bromide acts as an excellent leaving group, facilitating the SN​2 attack despite the slight steric hindrance of the secondary carbon.

  • The Solvent (Acetonitrile, CH3​CN ): A polar aprotic solvent is mandatory to leave the phenoxide anion "naked" and highly reactive[2]. While N,N-Dimethylformamide (DMF) also accelerates SN​2 reactions, Acetonitrile is preferred for this protocol because its boiling point (81.6 °C) perfectly matches the required 80 °C reflux temperature[1]. Additionally, CH3​CN is significantly easier to remove during aqueous workup, preventing the severe emulsion formation often seen with DMF.

Reagents and Solvents Profile

The following table summarizes the stoichiometric requirements and physicochemical properties necessary for a standard 10 mmol scale synthesis.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmountPhysical State
4-Cyanophenol Nucleophile119.121.0 eq1.19 gWhite/Off-white solid
Methyl 2-bromopropanoate Electrophile167.001.2 eq2.00 g (1.33 mL)Colorless liquid
Potassium Carbonate Base138.212.0 eq2.76 gWhite powder (Anhydrous)
Acetonitrile ( CH3​CN ) Solvent41.05N/A15.0 mLClear liquid (Anhydrous)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By monitoring physical state changes and Thin Layer Chromatography (TLC), the operator can confirm the success of each mechanistic step.

Step 1: Deprotonation (Alkoxide Formation)

  • Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-cyanophenol (1.19 g, 10.0 mmol) and anhydrous K2​CO3​ (2.76 g, 20.0 mmol) to the flask.

  • Suspend the solids in anhydrous acetonitrile (15 mL).

  • Stir the heterogeneous mixture at room temperature for 15-20 minutes.

    • Validation Checkpoint: The solution may take on a slight yellow tint as the highly conjugated 4-cyanophenoxide anion forms.

Step 2: Alkylation ( SN​2 Substitution) 5. Add methyl 2-bromopropanoate (2.00 g, 12.0 mmol) dropwise via syringe. 6. Heat the reaction mixture to 80 °C (reflux) using an oil bath or aluminum heating block[1]. 7. Maintain reflux for 2 to 4 hours.

  • Validation Checkpoint: Perform TLC using a 3:1 Hexanes/Ethyl Acetate eluent. UV visualization (254 nm) should show the complete disappearance of the 4-cyanophenol spot ( Rf​≈0.3 ) and the appearance of a new, higher-running product spot ( Rf​≈0.6 ).

Step 3: Aqueous Workup and Isolation 8. Once TLC confirms reaction completion, cool the mixture to room temperature. 9. Filter the suspension through a sintered glass funnel to remove the inorganic salts ( KBr and unreacted K2​CO3​ ). Rinse the filter cake with ethyl acetate (20 mL). 10. Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile. 11. Redissolve the resulting crude residue in ethyl acetate (30 mL) and transfer to a separatory funnel. 12. Wash the organic layer sequentially with:

  • Distilled water (20 mL) to remove residual salts.
  • 0.5 M NaOH (15 mL) to scavenge any trace unreacted 4-cyanophenol.
  • Brine (20 mL) to pre-dry the organic layer.
  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent in vacuo to yield methyl 2-(4-cyanophenoxy)propanoate as a viscous oil that may crystallize upon standing.

Workflow Visualization

Workflow Step1 1. Deprotonation 4-Cyanophenol + K2CO3 in CH3CN Step2 2. SN2 Substitution Add Methyl 2-bromopropanoate Heat to 80°C Step1->Step2 15 mins, RT Step3 3. Reaction Monitoring TLC (Hexanes/EtOAc) Check Phenol Consumption Step2->Step3 2-4 hours, Reflux Step4 4. Aqueous Workup Filter Salts, Extract with EtOAc Wash with NaOH & Brine Step3->Step4 Phenol consumed Step5 5. Isolation Concentrate in vacuo Step4->Step5 Organic Layer Product Methyl 2-(4-cyanophenoxy)propanoate (Purified Product) Step5->Product Yield: >85%

Experimental workflow for the Williamson ether synthesis of methyl 2-(4-cyanophenoxy)propanoate.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized batch, verify the structure using the following analytical benchmarks:

  • LC-MS: Expected mass-to-charge ratio ( [M+H]+ ) is 206.1.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 7.58 (d, J=8.8 Hz, 2H) – Aromatic protons ortho to the cyano group.

    • δ 6.92 (d, J=8.8 Hz, 2H) – Aromatic protons ortho to the ether oxygen.

    • δ 4.82 (q, J=6.8 Hz, 1H) – Methine proton ( α to the ester).

    • δ 3.76 (s, 3H) – Methyl ester protons.

    • δ 1.66 (d, J=6.8 Hz, 3H) – Aliphatic methyl protons.

References[1] HSP70 MODULATORS AND METHODS FOR MAKING AND USING ... epo.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEATdVX1pw3ehUL3hWSm11pn7Q9BHYb1Cmgd-dS903weSNkAHtIGTxJI0gMiBpDDpIuX_iLDQLRYgloQb_doZ71SFyXQSbxMcbsbMzLW0C7XrtrJb38xLEES-E6RiaBk1v9wJbXskzE-Y_yk9k4N0P6tXb5q7uiSArgfNQOR7UB67s1aIEIHJVU1JDwAObkYAgmztVTM7AdoYpa5Twd7RVfcm_wrMxs0zcnMQ==[2] Williamson Ether Synthesis - Cambridge University Press & Assessment. cambridge.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSfp02-7E_PR4eJKwIBNfWrsrvIhQfey1XErjbWeaiA_p-MKs2irmVy8jsAegp9SefnOXjZawuff5aYyO1VlHivtcEAyxcgUaUUk_ETGVcc5nacaFCzxhK7EQaqTPAxnncbReabsOjz5OWwcL4Qy4ZGJX9jvItljA0Z89W6OMsv5U9nDGs6ket4xS7iuc4pgDq0T36E_FRsH-SUWEy6EdB0DzjrGHe-677dVhrlsy7JqTVQnnecv3V0_emX4CAE-gBW8fsH0Rve-mfa7iFN71XF-PFDkkGn4hGq0lBgYGHuVRIn2ffSQRDL0k=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for Methyl 2-(4-cyanophenoxy)propanoate

Welcome to the Advanced Crystallization Support Center. As a critical intermediate (CAS: 165525-18-8) in the synthesis of aryloxyphenoxypropionate derivatives and pharmaceutical scaffolds, methyl 2-(4-cyanophenoxy)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a critical intermediate (CAS: 165525-18-8) in the synthesis of aryloxyphenoxypropionate derivatives and pharmaceutical scaffolds, methyl 2-(4-cyanophenoxy)propanoate requires rigorous solid-state purification.

This guide provides a self-validating framework for rational solvent selection, addressing common crystallization bottlenecks such as liquid-liquid phase separation, poor impurity purge, and suboptimal crystal habit.

Part 1: The Mechanistic Foundation of Solvent Selection

Effective solvent selection transcends trial-and-error. It is governed by the thermodynamic solubility of the crystalline intermediate, the partition coefficient of impurities, and the metastable zone width (MSZW) 1. A rational approach ensures that the solvent preferentially rejects higher molecular weight impurities in solution while allowing the target molecule to crystallize efficiently, forming a stable crystal lattice 2.

G Start Methyl 2-(4-cyanophenoxy)propanoate Screen Thermodynamic Solubility Screening Start->Screen Oiling LLPS / Oiling-Out Risk Assessment Screen->Oiling Impurity Impurity Purge Factor Calculation Oiling->Impurity Decision Is Purge Factor Optimal? Impurity->Decision Decision->Screen No (Rescreen) Optimize Optimize MSZW & Cooling Profile Decision->Optimize Yes (Proceed)

Logical workflow for rational solvent selection and crystallization optimization.

Part 2: Troubleshooting Guide & FAQs

Q1: During cooling crystallization, my product forms a biphasic liquid (oils out) instead of forming crystals. How do I prevent this?

Mechanistic Causality: Oiling-out, or Liquid-Liquid Phase Separation (LLPS), occurs when the liquid-liquid coexistence curve sits above the solubility curve in the phase diagram. Solvents in which methyl 2-(4-cyanophenoxy)propanoate exhibits excessively high solubility at elevated temperatures reduce the maximum achievable supersaturation, thereby increasing the propensity for oiling-out 3. Corrective Action:

  • Solvent Shift: Transition to a solvent system with a flatter solubility curve (e.g., replacing pure Ethyl Acetate with an Isopropanol or Ethanol/Water gradient).

  • Thermal Adjustment: Lower the initial dissolution temperature to avoid entering the LLPS binodal region.

  • Seeding: Introduce seed crystals at the upper boundary of the MSZW to bypass the liquid-liquid phase and force heterogeneous nucleation 3, 4.

Q2: How do I select a solvent system that maximizes impurity purge while maintaining high yield?

Mechanistic Causality: The efficiency of an impurity purge is proportional to the difference between the impurity partition coefficient and the crystalline solubility of the target molecule 1. If the impurity is chemically similar to the intermediate, it has a strong tendency to incorporate into the host lattice. Corrective Action: Utilize an anti-solvent crystallization strategy or a mixed solvent system. By selecting a solvent that easily solubilizes the impurity relative to the target molecule over the entire temperature range, you maximize the purge factor 1.

Quantitative Data: Solvent Screening Summary The table below summarizes the inverse relationship between high solubility and oiling-out risk for this class of intermediates.

Solvent CandidateSolubility @ 60°C (mg/g)Solubility @ 10°C (mg/g)Theoretical Yield (%)Impurity Purge FactorOiling-Out Risk
Ethyl Acetate45012073.31.2High
Toluene3808577.62.5Moderate
Ethanol/Water (80:20)2902591.44.8Low
Isopropanol2101592.85.1Low
Methanol52018065.41.5High
Q3: My crystals are fine powders that trap mother liquor and impurities. How do I improve the crystal habit?

Mechanistic Causality: Rapid cooling generates a high degree of supersaturation, leading to primary nucleation dominating over crystal growth. This results in small, impure crystals with high surface area that trap the mother liquor 4. Corrective Action: Precise temperature control is crucial. Implement a slow, non-linear cooling profile (e.g., cubic cooling) to maintain supersaturation strictly within the metastable zone, promoting the growth of larger, purer crystals 4, 2.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Determination of Solubility Curve and MSZW

Purpose: To map the thermodynamic phase boundaries for rational solvent selection and establish a self-validating baseline for cooling profiles.

  • Preparation: Weigh 500 mg of crude methyl 2-(4-cyanophenoxy)propanoate into a 10 mL jacketed crystallization reactor equipped with overhead stirring and an FBRM (Focused Beam Reflectance Measurement) probe.

  • Solvent Addition: Add 5.0 mL of the candidate solvent (e.g., Isopropanol).

  • Heating (Dissolution): Heat the suspension at a rate of 0.5 °C/min. Record the temperature at which the FBRM chord count drops to baseline. This is the Clear Point (Thermodynamic Solubility).

  • Cooling (Nucleation): Cool the clear solution at a controlled rate of 0.2 °C/min. Record the temperature at which a sharp spike in FBRM chord counts occurs. This is the Cloud Point (Spontaneous Nucleation Point).

  • System Validation: The difference between the Clear Point and Cloud Point defines the MSZW. A wider MSZW (>10°C) self-validates the solvent's suitability for controlled seeding, ensuring the process remains in the metastable region rather than the labile region.

Protocol B: Seeded Cooling Crystallization for High Purity

Purpose: To execute a high-yield crystallization while mitigating LLPS and impurity entrapment via controlled supersaturation.

  • Dissolution: Dissolve 10 g of methyl 2-(4-cyanophenoxy)propanoate in 40 mL of Isopropanol at 55 °C until completely clear.

  • Filtration: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated reactor to remove foreign insoluble matter (preventing unwanted heterogeneous nucleation).

  • Cooling to Seeding Temp: Cool the solution to 45 °C (a temperature validated via Protocol A to be within the MSZW).

  • Seeding: Introduce 0.1 g (1 wt%) of pure methyl 2-(4-cyanophenoxy)propanoate seed crystals. Age the suspension isothermally for 60 minutes to allow the crystal bed to establish.

  • Controlled Cooling: Initiate a cubic cooling ramp from 45 °C to 10 °C over 6 hours.

    • In-Process Validation: The FBRM probe should show a steady increase in chord length (indicating crystal growth) without a sudden spike in fine counts (which would indicate secondary nucleation or oiling-out).

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (5 °C) Isopropanol to displace the impurity-rich mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40 °C until constant weight is achieved.

References

  • Title: Rational Solvent Selection for Pharmaceutical Impurity Purge Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization Source: ACS Publications URL: [Link]

  • Title: Flow Crystallization | Solubility Control Source: Vapourtec Ltd URL: [Link]

  • Title: Pharmaceutical Crystallization in drug development Source: Syrris URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Methyl 2-(4-cyanophenoxy)propanoate Extraction

Welcome to the Downstream Processing Support Center. Methyl 2-(4-cyanophenoxy)propanoate is a highly versatile scaffold frequently synthesized via a Williamson ether synthesis between 4-cyanophenol and methyl 2-bromoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Downstream Processing Support Center. Methyl 2-(4-cyanophenoxy)propanoate is a highly versatile scaffold frequently synthesized via a Williamson ether synthesis between 4-cyanophenol and methyl 2-bromopropanoate[1]. While the upstream coupling is generally high-yielding, researchers frequently report significant product loss and byproduct formation during liquid-liquid extraction (LLE).

This guide provides drug development professionals and synthetic chemists with a mechanistic troubleshooting framework to identify, understand, and eliminate extraction-induced degradation.

Part 1: Troubleshooting Guide & FAQs

Q: Why is my organic phase contaminated with 2-(4-cyanophenoxy)propanoic acid after the aqueous wash? A: This is the classic result of base-catalyzed ester hydrolysis, also known as saponification[2]. The Williamson ether synthesis typically employs a basic catalyst (e.g., K₂CO₃ or Cs₂CO₃). If the reaction is directly diluted with water without prior neutralization, the aqueous phase remains highly basic (pH > 10). Hydroxide ions nucleophilically attack the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate that collapses to release methoxide, leaving the carboxylate salt[3]. Upon final concentration or exposure to ambient moisture, this manifests as the des-methyl acid byproduct. Causality Fix: Quench the reaction with a mild proton donor (e.g., saturated NH₄Cl) to buffer the pH to ~6–7 before phase separation.

Q: I am using 1M NaOH to wash out unreacted 4-cyanophenol. Why is my product yield dropping so drastically? A: While strong bases like NaOH efficiently deprotonate unreacted 4-cyanophenol (pKa ~7.9) to partition it into the aqueous layer, they simultaneously accelerate the saponification of your target ester[2]. The kinetics of methyl ester cleavage under 1M NaOH conditions will rapidly outpace the physical separation of the layers. Causality Fix: Substitute NaOH with a weaker base like 5% NaHCO₃. The bicarbonate anion is basic enough to ionize the phenol for aqueous removal but significantly slows the kinetics of ester cleavage, preserving the propanoate backbone[4].

Q: Can the nitrile group also hydrolyze during extraction? A: Yes, but it is kinetically less favored than ester hydrolysis. Nitrile hydration to an primary amide or carboxylic acid typically requires harsher conditions (prolonged exposure to strong acid/base and heat). However, localized exothermic heating during a poorly controlled acid/base quench can trigger partial nitrile degradation. Maintain extraction temperatures strictly below 25°C.

Q: Why am I seeing ethyl or isopropyl ester byproducts when I synthesized a methyl ester? A: This indicates transesterification. If you use alcoholic co-solvents (like ethanol or isopropanol) to aid in breaking emulsions during workup, the residual inorganic base from the reaction can catalyze alkoxide exchange at the ester carbonyl. Stick to strictly aprotic extraction solvents like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

Part 2: Mechanistic Pathways & Data Presentation

To understand the delicate balance required during workup, we must map the degradation pathways. The diagram below illustrates how pH extremes drive the formation of specific byproducts.

Pathways A Methyl 2-(4-cyanophenoxy)propanoate (Target Product) B Aqueous Wash (High pH / Unquenched K2CO3) A->B Exposure to strong base C 2-(4-cyanophenoxy)propanoic acid (Hydrolysis Byproduct) B->C Saponification (Fast) D Amide / Carboxylic Acid (Nitrile Hydration Byproduct) B->D Nitrile Hydration (Slow, Heat-dependent)

Fig 1: Base-catalyzed degradation pathways of methyl 2-(4-cyanophenoxy)propanoate.

Quantitative Impact of Workup Conditions

The following self-validating dataset demonstrates the causality between the chosen aqueous wash conditions and the resulting chemical purity.

Table 1: Effect of Quench and Wash Conditions on Product Recovery

Quench ReagentPrimary Wash SolutionAqueous pHEster Hydrolysis (%)Phenol Carryover (%)Overall Yield (%)
None (Direct Water)1M NaOH> 1245.2%< 1.0%42.1%
None (Direct Water)Deionized Water~ 1018.5%12.4%65.3%
Sat. NH₄Cl 5% NaHCO₃ ~ 8 < 2.0% 1.5% 92.8%
1M HClDeionized Water~ 2< 1.0%28.6%68.4%

Data Interpretation: The use of saturated NH₄Cl followed by 5% NaHCO₃ provides the optimal thermodynamic balance. The pH is kept low enough to prevent rapid ester cleavage[5], but high enough to keep 4-cyanophenol ionized as a water-soluble phenolate[4].

Part 3: Optimized Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system. By integrating in-process controls (IPCs), you verify the integrity of the ester before proceeding to the next step.

Materials Required:

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • 5% w/v aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Ethyl Acetate (EtOAc) or MTBE (pre-chilled to 15°C)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Reaction Quench (Temperature Control is Critical):

    • Cool the crude reaction mixture (typically in DMF or MeCN) to 10–15°C using an ice-water bath.

    • Slowly add 2 volumes of saturated aqueous NH₄Cl dropwise. Causality: This neutralizes the K₂CO₃/Cs₂CO₃ catalyst gently, preventing the exothermic spikes that drive nitrile hydrolysis.

  • Primary Extraction:

    • Add 3 volumes of EtOAc or MTBE to the quenched mixture.

    • Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow phase separation. Extract the aqueous layer one more time with 1 volume of organic solvent. Combine the organic layers.

  • Mild Basic Wash (Phenol Removal):

    • Wash the combined organic layers with 1 volume of 5% NaHCO₃.

    • Self-Validation Step: Spot the organic layer on a TLC plate (Eluent: 3:1 Hexanes:EtOAc) against a 4-cyanophenol standard. The phenol spot (lower Rf) should be absent. If present, repeat the NaHCO₃ wash once.

  • Brine Wash & Drying:

    • Wash the organic layer with 1 volume of Brine to remove residual water and trace inorganic salts.

    • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Low-Temperature Concentration:

    • Concentrate the filtrate under reduced pressure (rotary evaporator).

    • Critical Parameter: Maintain the water bath temperature strictly below 35°C. Causality: Elevated temperatures during concentration in the presence of trace moisture can trigger auto-catalytic acidic hydrolysis[5].

Workflow Step1 1. Reaction Quench (Sat. NH4Cl, pH ~6-7) Step2 2. Organic Extraction (EtOAc or MTBE) Step1->Step2 Step3 3. Mild Basic Wash (5% NaHCO3) Step2->Step3 Step4 4. Brine Wash & Dry (Sat. NaCl, Na2SO4) Step3->Step4 Step5 5. Low-Temp Evap (<35°C) Step4->Step5

Fig 2: Optimized liquid-liquid extraction workflow to minimize ester hydrolysis.

References

  • Screening Compounds P81385 | EvitaChem: Methyl 2-(4-cyanophenoxy)
  • Basic Hydrolysis of Esters - Saponific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Ester - Hydrolysis Reactions. Grokipedia.
  • Synthesis of Norbornane Bisether Antibiotics via Silver-mediated Alkyl

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in (R)-Methyl 2-(4-cyanophenoxy)propanoate Synthesis

Welcome to the Application Scientist Support Center. As a crucial building block in the synthesis of aryloxyphenoxypropionate (APP) herbicides (such as cyhalofop-butyl) and related targeted therapeutics, (R)-methyl 2-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a crucial building block in the synthesis of aryloxyphenoxypropionate (APP) herbicides (such as cyhalofop-butyl) and related targeted therapeutics, (R)-methyl 2-(4-cyanophenoxy)propanoate must be synthesized with strict stereochemical fidelity . The biological efficacy of these ACCase inhibitors is heavily dependent on the (R)-configuration, meaning any stereochemical leakage directly impacts product viability 1.

This guide provides a root-cause analysis, troubleshooting FAQs, and a self-validating experimental protocol to help you consistently achieve >98% enantiomeric excess (ee).

Part 1: The Causality of Racemization (Mechanistic Insights)

To eliminate low ee, we must first understand the competing mechanistic pathways. The desired transformation is a clean bimolecular nucleophilic substitution (SN2) of an (S)-methyl lactate derivative by 4-cyanophenol. However, stereochemical leakage occurs via three primary mechanisms:

  • Base-Catalyzed Enolization: The α -proton of the propanoate ester is acidic. Strong bases deprotonate this position, creating a planar enolate that reprotonates non-stereoselectively.

  • SN1 Background Kinetics: If the leaving group is highly labile and the solvent is ionizing, the reaction proceeds partially via a carbocation intermediate, leading to racemization.

  • Thermal Epimerization: Prolonged heating of the product in the presence of unreacted base slowly degrades optical purity over time.

MechanisticPathways SM (S)-Precursor + 4-Cyanophenol SN2 SN2 Inversion (Mild Base, Aprotic Solvent) SM->SN2 Optimal Conditions Enol Enolization (Strong Base, High Temp) SM->Enol Excess/Strong Base SN1 SN1 Carbocation (Protic Solvent, Good LG) SM->SN1 High Polarity/Heat ProdR (R)-Product (High ee) SN2->ProdR ProdRac Racemic Product (Low ee) Enol->ProdRac SN1->ProdRac ProdR->Enol Post-reaction epimerization

Mechanistic pathways dictating stereochemical outcomes in propanoate synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: My (S)-methyl 2-(tosyloxy)propanoate starting material has >99% ee, but my product is only 80% ee. What is causing the stereochemical leakage? Senior Scientist Insight: The most common culprit is the choice of base. Strong bases like sodium hydroxide (NaOH) or alkoxides promote rapid α -deprotonation 2. 4-Cyanophenol has a pKa of ~7.9, meaning a mild base like anhydrous potassium carbonate (K2CO3) is perfectly sufficient to generate the active phenoxide nucleophile without triggering enolization of the propanoate ester. Actionable Fix: Switch to finely milled, strictly anhydrous K2CO3 or Cs2CO3.

Q2: Does the choice of leaving group (LG) matter for stereofidelity? Senior Scientist Insight: Absolutely. While α -bromo and α -chloro esters are commonly used, they are prone to halogen exchange or mixed SN1/SN2 kinetics depending on the solvent polarity. Sulfonate esters—specifically tosylates (OTs) and mesylates (OMs)—provide superior leaving group kinetics that heavily favor a concerted SN2 pathway, ensuring a clean inversion of stereochemistry from (S) to (R).

Q3: I am using K2CO3 and a tosylate leaving group, but I still see a 5-10% drop in ee. What is the next variable to check? Senior Scientist Insight: Temperature and solvent. Reactions run in DMF at >70°C often suffer from thermal degradation of optical purity. Polar aprotic solvents like Acetonitrile (MeCN) or DMF are required to solvate the phenoxide, but the temperature must be tightly controlled. Actionable Fix: Lower the reaction temperature to 40–45°C. If reactivity drops, allow the reaction more time rather than increasing heat.

Q4: Can I use a Mitsunobu reaction to couple (S)-methyl lactate directly with 4-cyanophenol? Senior Scientist Insight: Yes, the Mitsunobu reaction is a powerful alternative that avoids inorganic bases entirely, coupling the alcohol directly with inversion. However, 4-cyanophenol is at the upper pKa limit for a highly efficient Mitsunobu. If the reaction stalls, unreacted betaine intermediates can lead to side reactions. Moisture is also a critical enemy here, leading to hydrolysis and racemization. For industrial scalability, the SN2 displacement of a sulfonate is generally more robust.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting stereochemical integrity.

Leaving GroupBaseSolventTemperatureExpected YieldExpected eeMechanism Dominance
(S)-OMs / OTs K2CO3 MeCN 45°C >85% >98% Clean SN2 Inversion
(S)-OMs / OTsNaOHWater/THF25°C60%<50%SN2 + Base Enolization
(S)-ClK2CO3DMF80°C75%80-85%SN2 + Thermal Epimerization
(S)-BrCs2CO3MeOH60°C50%<40%Mixed SN1/SN2 + Solvolysis

Part 4: Validated Experimental Workflow (Self-Validating SN2 Protocol)

To ensure trustworthiness and reproducibility, this protocol incorporates strict In-Process Controls (IPCs) to validate the system at each critical juncture.

ProtocolWorkflow Step1 1. Reagent Prep (Dry K2CO3, MeCN) Step2 2. Activation (Phenoxide Formation) Step1->Step2 Step3 3. Electrophile (Dropwise Addition) Step2->Step3 Step4 4. Substitution (45°C, Strict Temp) Step3->Step4 Step5 5. Validation (Chiral HPLC IPC) Step4->Step5

Self-validating experimental workflow for high-ee SN2 displacement.

Step-by-Step Methodology:
  • Preparation & Drying (IPC 1): Dry K2CO3 under vacuum at 120°C for 4 hours. Self-Validation: Verify the ee of the (S)-methyl 2-(tosyloxy)propanoate starting material via Chiral HPLC (>99% ee required before proceeding).

  • Nucleophile Activation: In an oven-dried, multi-neck flask under N2 atmosphere, dissolve 4-cyanophenol (1.05 eq) in anhydrous Acetonitrile (MeCN, 10 mL/g). Add the dried K2CO3 (1.5 eq). Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add (S)-methyl 2-(tosyloxy)propanoate (1.0 eq) dropwise over 20 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could trigger SN1 kinetics.

  • Controlled Substitution (IPC 2): Gradually warm the reaction to 45°C. Monitor the reaction by TLC (Hexanes/EtOAc 3:1) and HPLC. Do not exceed 50°C. Self-Validation: Pull a 0.1 mL aliquot at the 4-hour mark, quench with water, extract with EtOAc, and run Chiral HPLC. The ee should match the starting material. If ee is dropping, immediately cool the reaction to 35°C.

  • Quench & Workup: Once complete (typically 8–12 hours), cool to room temperature. Filter off the inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure (water bath temperature <30°C to prevent late-stage epimerization).

  • Purification: Dissolve the crude residue in EtOAc, wash with 5% aqueous NaHCO3 (to remove unreacted 4-cyanophenol), followed by brine. Dry over anhydrous Na2SO4. Purify via silica gel chromatography or crystallization.

  • Final Validation: Confirm product identity via 1H/13C NMR and optical purity via Chiral HPLC (>98% ee).

References
  • Title: What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis? Source: JIN DUN CHEMISTRY URL:[Link]

  • Title: Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Methyl 2-(4-cyanophenoxy)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating high-purity methyl 2-(4-cyanophenoxy)propanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating high-purity methyl 2-(4-cyanophenoxy)propanoate [1]. This compound is typically synthesized via a Williamson ether synthesis between 4-cyanophenol and methyl 2-bromopropanoate.

The protocols below bypass generic advice, focusing instead on the specific physicochemical causality of this aryloxypropanoate system to ensure self-validating, reproducible workflows.

Purification Workflow Architecture

The following diagram illustrates the optimized downstream processing pipeline, transitioning from a crude reaction mixture to a high-purity crystalline active pharmaceutical ingredient (API) intermediate.

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Phenol, Bromide, DMF) Workup Aqueous Workup (EtOAc / 5% Na2CO3) Crude->Workup AqLayer Aqueous Layer (Phenoxide, Salts, DMF) Workup->AqLayer Discard OrgLayer Organic Layer (Crude Ester, Trace Bromide) Workup->OrgLayer Retain Concentration Solvent Evaporation (Rotary Evaporator) OrgLayer->Concentration Recryst Recrystallization (Isopropanol or EtOAc/Hexanes) Concentration->Recryst MotherLiquor Mother Liquor (Trace Bromide & Impurities) Recryst->MotherLiquor Filter PureProduct Pure Methyl 2-(4-cyanophenoxy)propanoate (Crystalline Solid) Recryst->PureProduct Isolate

Workflow for the isolation and purification of methyl 2-(4-cyanophenoxy)propanoate.

Troubleshooting & FAQs

Q1: How do I remove unreacted 4-cyanophenol effectively without hydrolyzing my methyl ester?

The Causality: Standard Williamson ether workups often recommend washing the organic layer with 1M NaOH to remove unreacted phenols [2]. However, methyl esters are highly susceptible to base-catalyzed saponification (hydrolysis) at pH > 12, which will convert your product into 2-(4-cyanophenoxy)propanoic acid. The Solution: Exploit the specific acidity of 4-cyanophenol. The strongly electron-withdrawing para-cyano group lowers the pKa​ of the phenol to approximately 7.95 (compared to ~10 for unsubstituted phenol). Therefore, washing your organic layer (e.g., Ethyl Acetate) with cold 5% aqueous Sodium Carbonate ( Na2​CO3​ , pH ~11) is entirely sufficient to deprotonate the 4-cyanophenol and partition it into the aqueous layer, while keeping the methyl ester perfectly intact.

Q2: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound begins to precipitate at a temperature above its melting point, forming a supersaturated liquid phase rather than a solid crystal lattice. Methyl 2-(4-cyanophenoxy)propanoate is a relatively low-melting solid. If you use a solvent with a high boiling point (like Toluene) or cool the flask too rapidly, the kinetic barrier to crystallization forces it into an oil. The Solution:

  • Switch Solvents: Use a solvent with a lower boiling point and a steeper solubility curve, such as Isopropanol (IPA) [3].

  • Control the Cooling Gradient: Remove the flask from the heat source and let it cool to room temperature ambiently in a draft-free environment before applying an ice bath.

  • Seeding: Introduce a single seed crystal of pure product when the solution reaches ~40°C to provide a nucleation site, bypassing the oil phase entirely.

Q3: NMR shows trace amounts of the alkylating agent (methyl 2-bromopropanoate). How do I eliminate this?

The Causality: Methyl 2-bromopropanoate is a dense, slightly volatile liquid that often co-extracts into the organic layer. Because it lacks hydrogen-bonding capabilities and is highly lipophilic, it remains highly soluble in non-polar solvents even at low temperatures. The Solution: Recrystallization from a mixed solvent system like Ethyl Acetate/Hexanes (1:4) . The highly polar cyano-ester will crystallize out of the non-polar hexane bulk at 0°C, while the lipophilic methyl 2-bromopropanoate will remain completely dissolved in the mother liquor. Wash the resulting filter cake with ice-cold hexanes.

Quantitative Data: Solvent Selection Matrix

To ensure authoritative experimental design, consult the following solvent matrix when planning your recrystallization. Data is synthesized based on the polarity and hydrogen-bonding profile of the cyano and ester moieties [3].

Solvent SystemBoiling Point (°C)Hot SolubilityCold Solubility (0°C)Suitability & Outcome
Methanol 64.7Very HighModeratePoor: High yield loss in mother liquor; risk of transesterification if trace acid/base is present.
Isopropanol (IPA) 82.5HighVery LowExcellent: Ideal steep solubility curve. Yields large, pure crystals upon slow cooling.
EtOAc / Hexanes (1:4) ~68 (mixed)HighVery LowExcellent: Best for removing lipophilic impurities (e.g., unreacted bromopropanoate).
Toluene 110.6Very HighHighPoor: Boiling point is too high; severe risk of the product oiling out during cooling.

Standard Operating Procedure (SOP): Optimized Recrystallization

This self-validating protocol utilizes Isopropanol (IPA), which balances optimal thermal gradients with excellent impurity rejection [3].

Materials Required:

  • Crude methyl 2-(4-cyanophenoxy)propanoate (dry, solvent-free foam/solid)

  • Anhydrous Isopropanol (IPA)

  • Magnetic stirrer and hot plate with oil bath

  • Büchner funnel and vacuum filtration setup

Step-by-Step Methodology:

  • Initial Dissolution: Transfer the crude solid to a round-bottom flask equipped with a reflux condenser. Add a minimal amount of Isopropanol (approx. 3-4 mL per gram of crude).

  • Heating: Heat the suspension gently to 80°C (reflux) under continuous stirring until the solid completely dissolves. Note: If the solution is cloudy due to trace inorganic salts, perform a rapid hot filtration through a pre-warmed fluted filter paper.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed at room temperature. Crucial Step: Do not agitate the flask during this phase, as mechanical shock can induce rapid, impure precipitation.

  • Maturation: Once the flask reaches room temperature and a healthy crystal bed has formed (typically 1-2 hours), transfer the flask to an ice-water bath (0-5°C) for an additional 45 minutes to maximize yield.

  • Isolation: Filter the crystals under reduced pressure using a Büchner funnel.

  • Washing & Drying: Wash the crystal cake with a small volume (1 mL/g) of ice-cold Isopropanol, followed by ice-cold Hexanes to displace the alcohol. Dry the crystals under high vacuum (≤ 1 mbar) at 40°C for 4 hours to remove residual solvent trapped in the crystal lattice.

References

  • Armarego, W. L. F., & Chai, G. L. L. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann / Elsevier. Retrieved March 24, 2026, from [Link]

  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Retrieved March 24, 2026, from [Link]

Reference Data & Comparative Studies

Validation

Validating the purity of methyl 2-(4-cyanophenoxy)propanoate using HPLC-UV

Executive Summary & Molecular Profiling Methyl 2-(4-cyanophenoxy)propanoate (CAS: 165525-18-8) is a highly versatile small molecule scaffold frequently utilized as an intermediate in the synthesis of pharmaceuticals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

Methyl 2-(4-cyanophenoxy)propanoate (CAS: 165525-18-8) is a highly versatile small molecule scaffold frequently utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals[1]. Structurally, it features a 4-cyanophenoxy aromatic system linked via an ether bond to a methyl propanoate backbone.

When validating the purity of such intermediates, analytical scientists must account for the molecule's specific physicochemical properties. The strong π→π∗ transitions of the cyanophenyl ring provide an excellent chromophore for ultraviolet (UV) detection. However, the ester and ether linkages introduce susceptibility to hydrolysis and thermal degradation under extreme conditions. Consequently, selecting an analytical technique requires balancing sensitivity, structural stability, and quantitative rigor.

This guide objectively evaluates High-Performance Liquid Chromatography with UV detection (HPLC-UV) against Gas Chromatography-Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR), culminating in a fully self-validating, ICH-compliant HPLC-UV protocol.

Strategic Method Selection: HPLC-UV vs. GC-FID vs. qNMR

To establish a robust control strategy, we must evaluate the causality behind choosing a primary purity assay. The table below summarizes the comparative performance of the three dominant techniques for this specific scaffold.

Analytical ParameterHPLC-UV (Reversed-Phase)GC-FID (Capillary)¹H-qNMR (Absolute)
Primary Application Trace impurity profiling & release testingResidual solvent analysisReference standard qualification
Separation Principle Hydrophobic partitioning (Liquid phase)Volatility & partitioning (Gas phase)None (Direct spectral integration)
Limit of Detection (LOD) ~0.01% (Highly sensitive)~0.05% (Moderate)~1.0% (Low sensitivity)
Thermal Stability Risk None (Analyzed at 25–40°C)High (Injector/Oven >250°C)None (Analyzed at 25°C)
Reference Standard Required for external calibrationRequired for external calibrationNot required (Internal calibrant used)
Regulatory Fit ICH Q2(R2) Routine QCICH Q3C (Solvents)Structural & Primary Assay
Causality Behind the Analytical Choice
  • Why HPLC-UV is the Gold Standard: Methyl 2-(4-cyanophenoxy)propanoate is semi-volatile but contains thermally labile ester and ether bonds. HPLC-UV operates at near-ambient temperatures, entirely circumventing the risk of artifactual degradation during analysis. Furthermore, the robust UV absorbance of the cyano-aromatic ring allows for trace-level impurity detection well below the 0.05% reporting thresholds required by regulatory bodies[2].

  • The Limitation of GC-FID: While GC-FID offers excellent resolution[3], volatilizing this intermediate requires elevated injector temperatures. This thermal stress can induce artificial transesterification (if residual alcohols are present) or ether cleavage, leading to false-positive impurity reporting. Thus, GC-FID is strictly relegated to orthogonal residual solvent testing.

  • The Role of qNMR: qNMR provides a direct proportionality between signal intensity and the number of protons, allowing for absolute quantification without a reference standard of identical chemical structure[4]. By integrating the distinct singlet of the ester methyl group against a certified internal standard (e.g., Maleic acid), qNMR is unparalleled for qualifying the primary reference material[5]. However, its LOD (~1%) makes it unsuitable for the routine trace impurity profiling demanded by ICH Q2(R2)[6].

Mechanistic Insights: Degradation Pathways

A self-validating analytical method must be capable of separating the active pharmaceutical ingredient (API) or intermediate from its specific degradation products. For methyl 2-(4-cyanophenoxy)propanoate, the primary degradation risk is the hydrolysis of the methyl ester, particularly under basic or acidic conditions, yielding 2-(4-cyanophenoxy)propanoic acid.

Degradation Ester Methyl 2-(4-cyanophenoxy)propanoate (Target Intermediate) Acid 2-(4-cyanophenoxy)propanoic acid (Hydrolysis Degradant) Ester->Acid H2O / H+ or OH- Ester Hydrolysis Phenol 4-Cyanophenol (Ether Cleavage Degradant) Ester->Phenol Extreme pH/Heat Ether Cleavage

Fig 1. Primary chemical degradation pathways of methyl 2-(4-cyanophenoxy)propanoate.

Chromatographic Causality: Because the primary degradant is a carboxylic acid (pKa ~4.0), the HPLC mobile phase must be heavily buffered or acidified. If the pH of the mobile phase is near the pKa, the acid degradant will partially ionize, resulting in severe peak tailing and variable retention times. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0), we force the degradant into its fully protonated (neutral) state, ensuring sharp peak shapes and baseline resolution from the parent ester.

Experimental Methodology: ICH Q2(R2) HPLC-UV Validation

The following protocol applies Analytical Quality by Design (AQbD) principles as outlined in ICH Q14[7], ensuring the method is fit-for-purpose throughout its lifecycle.

Workflow ATP Analytical Target Profile (ATP) Define Purity & Sensitivity Goals Risk Risk Assessment (ICH Q9) Identify Critical Method Parameters ATP->Risk Dev Method Development (HPLC-UV) Optimize Mobile Phase & Wavelength Risk->Dev Val ICH Q2(R2) Validation Specificity, Linearity, Accuracy Dev->Val AQbD Optimized Transfer Routine QC & Lifecycle Management Continuous Monitoring Val->Transfer Validated Method Transfer->Risk Lifecycle Feedback (ICH Q14)

Fig 2. AQbD workflow for HPLC-UV method development and lifecycle management.

Optimized Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size (Provides optimal hydrophobic retention for the aromatic/aliphatic scaffold).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water (Controls pH to ~2.0 to suppress degradant ionization).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm (Captures the maximum absorbance of the π→π∗ transition of the cyanophenoxy group).

  • Injection Volume: 10 µL.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

This protocol establishes a self-validating system where System Suitability Testing (SST) acts as an internal control for every run[8].

Step 1: System Suitability Testing (SST)

  • Action: Inject a standard solution of methyl 2-(4-cyanophenoxy)propanoate (100 µg/mL) spiked with 1% 2-(4-cyanophenoxy)propanoic acid (degradant) six consecutive times.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between the acid degradant and the parent ester must be ≥2.0 .

    • Tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

    • Relative Standard Deviation (%RSD) of the main peak area must be ≤2.0% .

  • Causality: Ensures the column efficiency and fluidics are capable of precise quantification before any sample data is accepted.

Step 2: Specificity & Forced Degradation

  • Action: Subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C) for 24 hours. Neutralize and inject.

  • Acceptance Criteria: The main peak must be completely resolved from all degradation peaks. Peak purity angle must be less than the peak purity threshold (using a Diode Array Detector).

  • Causality: Proves that the method is stability-indicating and that no hidden impurities co-elute with the target intermediate[9].

Step 3: Linearity and Range

  • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (100 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should not significantly deviate from zero.

  • Causality: Validates that the UV detector's response is directly proportional to the concentration of the intermediate across the entire operational range[10].

Step 4: Accuracy (Recovery)

  • Action: Spike known amounts of the reference standard into a blank matrix at 80%, 100%, and 120% levels. Prepare three replicates per level.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤2.0% .

  • Causality: Confirms that the sample preparation and extraction procedures do not result in target molecule loss[11].

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Action: Serially dilute the standard solution until the signal-to-noise (S/N) ratio reaches ~3:1 for LOD and ~10:1 for LOQ.

  • Acceptance Criteria: LOQ must be established with an RSD ≤10% for six replicate injections.

  • Causality: Defines the absolute lower boundary of the method's capability to detect trace impurities, ensuring compliance with reporting thresholds[12].

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]

  • Significance of Chromatographic Techniques in Pharmaceutical Analysis. MDPI. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - NIH. Available at:[Link]

  • Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds. LCGC International. Available at: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. International Council for Harmonisation (ICH). Available at: [Link]

Sources

Comparative

A Comparative Guide to Chiral Resolution of Methyl 2-(4-cyanophenoxy)propanoate Isomers

In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual evaluation. This guide provides an in-depth comparison of established methods for the chiral resolution of methyl 2-(4-cyanophenoxy)propanoate, a key intermediate in the synthesis of various biologically active compounds. We will delve into the mechanistic underpinnings and practical execution of enzymatic resolution, chiral high-performance liquid chromatography (HPLC), and diastereomeric crystallization, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality

Methyl 2-(4-cyanophenoxy)propanoate possesses a single stereocenter, giving rise to two enantiomers, (R) and (S). Often, only one of these enantiomers exhibits the desired biological activity, while the other may be inactive or even elicit undesirable side effects.[1][2][3] For instance, in the realm of herbicides, to which the parent 2-phenoxypropionic acids are related, it is frequently the (R)-isomer that is biologically active.[4] Therefore, the efficient and scalable resolution of these enantiomers is a critical step in the development of enantiopure final products. This guide will explore and contrast the primary techniques employed for this purpose.

Enzymatic Resolution: A Biocatalytic Approach

Enzymatic resolution leverages the inherent stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[5] This method is lauded for its mild reaction conditions and high enantioselectivity, presenting a "green" alternative to classical chemical resolutions.[2]

Mechanism of Action: Kinetic Resolution

The most common enzymatic strategy is kinetic resolution.[6] In this process, a racemic mixture of the ester is subjected to hydrolysis or esterification catalyzed by a lipase. The enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. For methyl 2-(4-cyanophenoxy)propanoate, this can involve either the selective hydrolysis of one ester enantiomer to its corresponding carboxylic acid or the selective esterification of one enantiomer of the corresponding acid. The reaction is typically halted at or near 50% conversion, resulting in a mixture of one enantiomer as the unreacted ester and the other as the transformed product (acid or a different ester). These two products, having different chemical properties, can then be separated by conventional methods like extraction.

Diagram: Enzymatic Kinetic Resolution Workflow

G racemic_ester Racemic Methyl 2-(4-cyanophenoxy)propanoate reaction Selective Hydrolysis (or Esterification) racemic_ester->reaction enzyme Lipase (e.g., Candida antarctica Lipase B) enzyme->reaction separation Separation (e.g., Extraction) reaction->separation unreacted_ester Enantioenriched (R)- or (S)-Ester separation->unreacted_ester product_acid Enantioenriched (S)- or (R)-Acid separation->product_acid final_product Hydrolysis/Esterification to desired enantiomer unreacted_ester->final_product product_acid->final_product pure_enantiomer Enantiopure Product final_product->pure_enantiomer

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

The following protocol is a representative example for the kinetic resolution of a similar compound, (R,S)-2-phenoxy-propionic acid methyl ester, which can be adapted for methyl 2-(4-cyanophenoxy)propanoate.[7]

Materials:

  • Racemic methyl 2-(4-cyanophenoxy)propanoate

  • Immobilized lipase (e.g., from Aspergillus oryzae or Candida antarctica Lipase B - Novozym 435)[7][8]

  • Phosphate buffer (e.g., pH 7.5)[7]

  • Organic solvent (e.g., isooctane, if performing esterification)[8]

  • Magnetic stirrer and temperature-controlled water bath

Procedure:

  • Prepare a solution of the racemic methyl 2-(4-cyanophenoxy)propanoate in a suitable buffer system (e.g., 500 mM substrate concentration in pH 7.5 phosphate buffer).[7]

  • Add the immobilized lipase to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 30°C).[7]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess (e.e.) of the substrate and product by chiral HPLC.

  • Stop the reaction at approximately 50% conversion to achieve high e.e. for both the remaining ester and the formed acid.

  • Separate the unreacted ester from the carboxylic acid product by extraction with a suitable organic solvent after adjusting the pH of the aqueous phase.

  • The enantioenriched ester can be further purified, and the enantioenriched acid can be esterified to obtain the other ester enantiomer.

Performance and Considerations

Enzymatic resolution can achieve very high enantiomeric excess, often exceeding 99% e.e.s with a conversion rate close to 50%.[7] The use of immobilized enzymes allows for easy recovery and reuse of the biocatalyst, making the process more cost-effective and suitable for industrial applications.[4][7] However, a significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. To overcome this, dynamic kinetic resolution (DKR) strategies can be employed, which involve in-situ racemization of the slower-reacting enantiomer, potentially leading to a theoretical yield of 100%.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[9] It relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Principle of Separation

The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[10] The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown broad applicability for a variety of racemic compounds.[11][12]

Diagram: Chiral HPLC Separation Workflow

G racemic_sample Racemic Sample Injection hplc_system HPLC System (Pump, Injector) racemic_sample->hplc_system chiral_column Chiral Stationary Phase (e.g., Polysaccharide-based) hplc_system->chiral_column separation Differential Migration of Enantiomers chiral_column->separation detector Detector (e.g., UV, Polarimeter) chromatogram Chromatogram (Separated Peaks) detector->chromatogram enantiomer_r Elution of (R)-Enantiomer separation->enantiomer_r enantiomer_s Elution of (S)-Enantiomer separation->enantiomer_s enantiomer_r->detector enantiomer_s->detector

Caption: Workflow for chiral separation by HPLC.

Experimental Protocol: Method Development

Developing a chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal resolution.

Materials:

  • Racemic methyl 2-(4-cyanophenoxy)propanoate

  • HPLC system with a UV or polarimetric detector[13]

  • A selection of chiral columns (e.g., CHIRAL ART Amylose-SA, Cellulose-SB, etc.)[11]

  • HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol)[8][11]

  • Additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))[11][14]

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a standard mobile phase, such as a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol).[8][11]

    • Screen a variety of polysaccharide-based chiral columns.

    • If separation is not achieved, try different mobile phase compositions and additives. For acidic compounds, an acidic additive like TFA is often beneficial, while a basic additive like DEA can be helpful for basic analytes.[11][14]

  • Method Optimization:

    • Once a suitable column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

    • For preparative separations, loading studies should be performed to maximize throughput without compromising resolution.[11]

A reported method for the separation of the parent 2-phenoxy propionic acid used a Chiralpak IB column with a mobile phase of n-hexane/2-propanol/trifluoroacetic acid (87/13/0.5 v/v/v) at a flow rate of 1 mL/min.[8] This serves as a good starting point for method development for methyl 2-(4-cyanophenoxy)propanoate.

Performance and Considerations

Chiral HPLC offers the advantage of direct separation of enantiomers without the need for derivatization. It is a versatile technique applicable to a wide range of compounds and can be scaled up for preparative purposes.[9] However, the cost of chiral stationary phases and the large volumes of solvents required for preparative chromatography can be significant.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and industrially favored method for chiral resolution.[5][15] It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by crystallization.[16]

Mechanism of Separation

For an acidic racemate like 2-(4-cyanophenoxy)propanoic acid (the hydrolyzed form of the methyl ester), a chiral base is used as the resolving agent. The reaction forms two diastereomeric salts. Due to their different crystal lattice energies and solubilities, one diastereomer will preferentially crystallize from a suitable solvent.[16][17] After separation by filtration, the desired enantiomer is recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent.

Diagram: Diastereomeric Crystallization Workflow

G racemic_acid Racemic 2-(4-cyanophenoxy) propanoic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., Chiral Amine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Diastereomeric Salt (Crystals) acid_base_workup1 Acid/Base Workup less_soluble->acid_base_workup1 more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) acid_base_workup2 Acid/Base Workup more_soluble->acid_base_workup2 separation->less_soluble separation->more_soluble enantiomer1 Enantiopure Acid 1 acid_base_workup1->enantiomer1 enantiomer2 Enantiopure Acid 2 acid_base_workup2->enantiomer2

Caption: Workflow for diastereomeric crystallization.

Experimental Protocol: Resolution via Salt Formation

The following is a general protocol that would require optimization for the specific substrate.

Materials:

  • Racemic 2-(4-cyanophenoxy)propanoic acid (obtained by hydrolysis of the methyl ester)

  • Chiral resolving agent (e.g., (R)-1-phenylethylamine, brucine, or another suitable chiral amine)[17][18]

  • A selection of solvents for crystallization (e.g., ethanol, methanol, acetone, water)[18][19]

Procedure:

  • Dissolve the racemic acid and a sub-stoichiometric or stoichiometric amount of the chiral resolving agent in a suitable solvent, with heating if necessary.

  • Allow the solution to cool slowly to induce crystallization. The choice of solvent is critical and can even influence which diastereomer crystallizes.[19]

  • Collect the crystals of the less soluble diastereomeric salt by filtration.

  • The enantiomeric purity of the crystallized salt should be determined. Recrystallization may be necessary to improve purity.[18]

  • Liberate the enantiomerically enriched acid from the salt by treatment with a strong acid (e.g., HCl).

  • The other enantiomer can be recovered from the mother liquor.

  • The resolved acid can then be re-esterified to yield the desired enantiomer of methyl 2-(4-cyanophenoxy)propanoate.

Performance and Considerations

Diastereomeric crystallization is a cost-effective and scalable method, making it attractive for industrial production.[15] However, it can be a trial-and-error process to find the right combination of resolving agent and solvent. The yield is often limited by the eutectic composition of the diastereomeric mixture.[16] Furthermore, this method requires the starting material to have a functional group (like a carboxylic acid or an amine) that can readily form a salt.

Comparative Summary

MethodPrincipleAdvantagesDisadvantages
Enzymatic Resolution Kinetic resolution based on enzyme stereoselectivity.High enantioselectivity, mild conditions, "green" chemistry, reusable catalyst (if immobilized).[2][4][7]Maximum yield of 50% for one enantiomer (unless DKR is used), requires screening of enzymes.
Chiral HPLC Differential interaction with a chiral stationary phase.[10]Direct separation, high purity, applicable to a wide range of compounds, good for analytical and preparative scales.[9]High cost of chiral columns and solvents, can be less cost-effective for large-scale production.
Diastereomeric Crystallization Formation of diastereomers with different physical properties.[16]Scalable, cost-effective for large quantities, well-established technology.[15]Requires a suitable functional group, can be a trial-and-error process, yield can be limited.[16]

Conclusion

The choice of a chiral resolution method for methyl 2-(4-cyanophenoxy)propanoate depends on several factors, including the scale of the separation, the desired purity, cost considerations, and available equipment. For analytical purposes and small-scale preparative work, chiral HPLC offers a rapid and direct solution. For larger-scale production where cost and scalability are critical, diastereomeric crystallization remains a strong contender, provided a suitable resolving agent and crystallization conditions can be identified. Enzymatic resolution presents an excellent environmentally friendly option that can provide very high enantiomeric purity, and its viability is significantly enhanced if the enzyme can be efficiently immobilized and recycled, or if a dynamic kinetic resolution process can be implemented. A thorough evaluation of each method's performance with the specific substrate is essential for selecting the most appropriate and efficient strategy.

References

  • Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase From Aspergillus Oryzae. PubMed. [Link]

  • Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents. ResearchGate. [Link]

  • Enzymatic production of optical isomers of 2-halopropionic acids.
  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. PMC. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

  • LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Studia Universitatis Babes-Bolyai Chemia. [Link]

  • Diastereomeric recrystallization. Wikipedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantiomeric Purity Determination of (+)-2-(4-Chloro-2- methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector. Journal of Chromatographic Science. [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. [Link]

  • COSMOSIL CHiRAL Series. Nacalai Tesque. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Synthesis of Enantiopure PZM21, A Novel Biased Agonist of the Mu-Opioid Receptor. European Journal of Organic Chemistry. [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. [Link]

  • Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm. [Link]

  • Process for the preparation of elafibranor and novel synthesis intermediates.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Synthesis of Enantiopure C2-Symmetric Anthracenophane and Dimerization En Route to Multiple-Bridged Cyclophanes. PubMed. [Link]

  • PUBLICATIONS. The Tanaka-Maeda Research Group. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 2-(4-cyanophenoxy)propanoate

This guide provides a detailed, safety-driven protocol for the proper disposal of methyl 2-(4-cyanophenoxy)propanoate. As a niche chemical intermediate, specific regulatory disposal codes may not be explicitly listed.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, safety-driven protocol for the proper disposal of methyl 2-(4-cyanophenoxy)propanoate. As a niche chemical intermediate, specific regulatory disposal codes may not be explicitly listed. Therefore, this document synthesizes data from structurally analogous compounds and fundamental chemical safety principles to establish a robust and defensible disposal strategy. The procedures outlined herein are designed to empower researchers and laboratory personnel to manage this chemical waste stream in compliance with environmental regulations and the highest standards of laboratory safety.

Hazard Identification and Risk Assessment

The primary hazards are associated with its functional groups:

  • Aromatic Nitrile (-C≡N): The cyano group is the most significant feature from a safety perspective. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids, strong bases, or high heat during incineration.[1][2][3]

  • Ester and Ether Linkages: These are generally stable but can undergo hydrolysis.

  • General Organic Compound Hazards: Like many organic chemicals, it is expected to cause irritation to the skin and eyes.[4][5] Inhalation or ingestion may be harmful.[5]

Table 1: Physicochemical Properties and Inferred Hazards

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₁H₁₁NO₃-
Molecular Weight 205.21 g/mol -
Appearance Likely a solid or liquid at room temperature.Inferred from analogs like Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate (m.p. 64-67 °C).
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[5]Inferred from Methyl 2-(4-cyanophenoxy)acetate.[5]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Inferred from Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.[4]
Key Reactivity Avoid contact with strong acids, bases, and oxidizing agents.[3]Strong acids or bases can catalyze hydrolysis, and high heat can cause decomposition, potentially releasing HCN.[2][3]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling methyl 2-(4-cyanophenoxy)propanoate for any purpose, including disposal preparation, ensure all engineering controls and personal protective equipment are in place.

Engineering Controls:

  • Always handle this chemical inside a certified chemical fume hood to prevent inhalation of any vapors or dust.[6]

Required PPE:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.

  • Protective Clothing: A standard laboratory coat is required. Ensure it is buttoned and sleeves are rolled down.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used in accordance with OSHA regulations.[7]

First Aid Measures (Based on Analog Compound Hazards): [4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Seek medical aid if irritation develops.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for methyl 2-(4-cyanophenoxy)propanoate waste. The container must be in good condition, have a secure, tight-fitting lid, and be made of a material like high-density polyethylene (HDPE).

  • Label the Container: The label must be clear and unambiguous. Affix a hazardous waste tag that includes:

    • The full chemical name: "Methyl 2-(4-cyanophenoxy)propanoate Waste"

    • The primary hazards: "Toxic," "Irritant"

    • The date accumulation started.

    • The physical state (solid or liquid).

  • Segregate Incompatibles:

    • DO NOT mix this waste with strong acids or strong bases.

    • Keep it separate from oxidizing agents.

    • Collect aqueous and organic waste streams separately.

  • Collect Different Waste Forms:

    • Pure Compound/Reaction Residues: Place directly into the designated waste container.

    • Contaminated Solvents: If dissolved in a solvent (e.g., ethyl acetate, dichloromethane), collect it in a container designated for halogenated or non-halogenated organic solvent waste, as appropriate. Ensure the container label lists all chemical constituents.

    • Contaminated Labware (Solid Waste): Items like gloves, pipette tips, and paper towels that are contaminated should be collected in a separate, clearly labeled, sealed plastic bag or container designated as "Solid Hazardous Waste."[8]

Disposal Pathway Decision Workflow

The following workflow provides a logical pathway for managing waste streams containing methyl 2-(4-cyanophenoxy)propanoate. The universal endpoint for this chemical is disposal via a licensed environmental services contractor. On-site chemical treatment is not recommended due to the risk of generating hydrogen cyanide.

DisposalWorkflow cluster_waste_type 1. Identify Waste Type cluster_collection 2. Segregate & Collect cluster_storage 3. Store Securely start Waste Generation (Methyl 2-(4-cyanophenoxy)propanoate) is_pure Pure Compound or Concentrated Residue start->is_pure is_solution Dilute Solution (e.g., in organic solvent) start->is_solution is_solid Contaminated Solid Waste (PPE, wipes, glassware) start->is_solid collect_pure Collect in dedicated, labeled 'Methyl 2-(4-cyanophenoxy)propanoate' waste container. is_pure->collect_pure collect_solution Collect in appropriate solvent waste container (Halogenated vs. Non-Halogenated). List all components. is_solution->collect_solution collect_solid Double-bag in a labeled 'Solid Hazardous Waste' container. List key contaminants. is_solid->collect_solid store Store container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. Keep away from acids and bases. collect_pure->store collect_solution->store collect_solid->store end_point Arrange Pickup by Licensed Hazardous Waste Contractor store->end_point

Caption: Disposal decision workflow for methyl 2-(4-cyanophenoxy)propanoate.

Final Disposal Procedure via Licensed Contractor

The disposal of this chemical must comply with all local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[9][10] The most reliable method to ensure compliance is to use a certified hazardous waste disposal company.[6]

Operational Steps:

  • Contact Your Institution's EHS Office: Your Environmental Health & Safety (EHS) department is the primary resource for waste disposal procedures. They will have an established relationship with a licensed disposal vendor.

  • Provide Complete Information: When arranging for pickup, provide the vendor with all available information, including the chemical name and any available safety data for it or its analogs. This ensures they can transport and dispose of it correctly.

  • Prepare for Transport: Ensure all waste containers are securely sealed, correctly labeled, and stored in the designated pickup area. Do not overfill containers; a general rule is to fill to no more than 80% capacity.[8]

  • Maintain Documentation: Keep meticulous records of all disposed chemical waste. This includes the chemical name, quantity, disposal date, and the manifest provided by the waste vendor. This documentation is critical for regulatory audits.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down.

  • Wear Appropriate PPE: Do not attempt to clean a spill without the full PPE detailed in Section 2.

  • Contain and Absorb: For liquid spills, cover with a non-reactive absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[11] Avoid using combustible materials like paper towels for large spills. For solid spills, carefully sweep or scoop the material to avoid creating dust.[4]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

References

  • PubChem. Methyl 2-(4-cyanophenoxy)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-(4-cyanophenoxy)acetate - Safety and Hazards. National Center for Biotechnology Information. [Link]

  • P2 InfoHouse. The Disposal of Chemical Laboratory Wastes.[Link]

  • CDC Stacks. Nitriles. National Institute for Occupational Safety and Health (NIOSH). [Link]

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  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances.[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(4-cyanophenoxy)propanoate

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(4-cyanophenoxy)propanoate. The protocols outlined below are de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(4-cyanophenoxy)propanoate. The protocols outlined below are designed to ensure the safe handling of this compound from receipt to disposal, grounded in established principles of laboratory safety and chemical hygiene.

Hazard Analysis: Understanding the Compound

  • Cyano Moiety: The presence of a cyano (-CN) group necessitates handling procedures similar to those for other cyanide-containing compounds. These are known for their potential to release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[1][2] Chronic exposure to cyanides can affect the central nervous system, cardiovascular system, and thyroid.[3][4]

  • Phenoxypropanoate Structure: A close structural analog, Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, is classified as causing serious eye damage. This suggests that Methyl 2-(4-cyanophenoxy)propanoate should be treated as a potential eye irritant or corrosive. The ester linkage may be susceptible to hydrolysis under acidic or basic conditions, which is a critical consideration for both handling and disposal.[5]

  • Aromatic Nitrile: Aromatic nitriles can be hydrolyzed to carboxylic acids. This reactivity should be considered during experimental design and waste management.

Based on this analysis, Methyl 2-(4-cyanophenoxy)propanoate should be handled as a compound with potential for eye damage, and with the inherent hazards associated with cyanide-containing molecules.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling Methyl 2-(4-cyanophenoxy)propanoate. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn when there is a significant splash hazard.Protects against splashes that could cause serious eye damage, a known hazard for analogous compounds.
Hand Protection Nitrile or Butyl rubber gloves. Double-gloving is recommended.Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and some organic solvents.[6][7] Butyl gloves provide excellent protection against esters and ketones.[8] Given the compound's structure, either is a suitable choice, with double-gloving providing an extra layer of protection.
Body Protection A lab coat that fully covers the arms.Prevents incidental skin contact with the chemical.
Respiratory Protection Not generally required when handling small quantities in a certified chemical fume hood.A properly functioning fume hood provides adequate ventilation to control exposure to vapors.
Glove Selection: A Deeper Dive

The choice of glove material is critical. While nitrile gloves are a common and generally effective choice for many laboratory chemicals, their resistance to specific compounds can vary.

  • Nitrile Gloves: Offer good resistance to oils, greases, some organic solvents, and weak acids.[6][7] However, they have poor resistance to some esters, ketones, and aromatic hydrocarbons.[6][9]

  • Butyl Gloves: Provide excellent resistance to esters, ketones, aldehydes, and strong acids.[8]

For handling Methyl 2-(4-cyanophenoxy)propanoate, nitrile gloves are suitable for incidental contact and handling small quantities. For extended handling or in the event of a spill, butyl gloves would offer superior protection due to their high resistance to esters. Always inspect gloves for any signs of degradation or damage before use.

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Engineering Controls
  • Designated Work Area: All work with Methyl 2-(4-cyanophenoxy)propanoate must be conducted in a designated area within a certified chemical fume hood.[10]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials suitable for organic compounds should be available in the laboratory.

Donning and Doffing PPE: A Procedural Workflow

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Eye Protection Don1->Don2 Don4 Gloves (Inner) Don2->Don4 Don3 Gloves (Outer, if double-gloving) Don4->Don3 Doff1 Gloves (Outer) Doff2 Lab Coat Doff1->Doff2 Doff3 Eye Protection Doff2->Doff3 Doff4 Gloves (Inner) Doff3->Doff4

Figure 1: PPE Donning and Doffing Workflow
Handling the Compound
  • Weighing and Transfer: All weighing and transfers of Methyl 2-(4-cyanophenoxy)propanoate should be performed within the chemical fume hood to minimize inhalation exposure.

  • Solvent Use: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or hot plate with a stirrer. Avoid open flames.

  • Avoid Incompatibilities: Keep the compound away from strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.

Disposal Plan: Responsible Waste Management

Proper disposal of Methyl 2-(4-cyanophenoxy)propanoate and associated waste is crucial to protect the environment and comply with regulations.

Waste Segregation
  • Solid Waste: Contaminated solid waste, including gloves, weighing paper, and absorbent materials from spills, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing Methyl 2-(4-cyanophenoxy)propanoate should be collected in a separate, labeled hazardous waste container for non-halogenated organic waste.[11][12][13][14] Do not mix with halogenated solvent waste.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Decontamination
  • Glassware: Glassware that has been in contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in the fume hood. The rinsate should be collected as hazardous waste. After the initial rinse, glassware can be washed with soap and water.

  • Work Surfaces: Decontaminate the work surface within the fume hood after each use with a suitable solvent, followed by a detergent solution.

Waste Disposal Workflow

The following diagram outlines the decision-making process for the disposal of waste generated from working with Methyl 2-(4-cyanophenoxy)propanoate.

Disposal_Workflow Start Waste Generated Is_Liquid Liquid Waste? Start->Is_Liquid Is_Solid Solid Waste? Is_Liquid->Is_Solid No Liquid_Container Collect in Non-Halogenated Liquid Waste Container Is_Liquid->Liquid_Container Yes Is_Sharp Sharps Waste? Is_Solid->Is_Sharp No Solid_Container Collect in Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Sharps_Container Collect in Sharps Container Is_Sharp->Sharps_Container Yes Decontaminate Decontaminate Glassware/ Surfaces Is_Sharp->Decontaminate No Final_Disposal Arrange for Hazardous Waste Pickup Liquid_Container->Final_Disposal Solid_Container->Final_Disposal Sharps_Container->Final_Disposal Decontaminate->Final_Disposal

Figure 2: Waste Disposal Workflow

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For a small spill within the fume hood, use an absorbent material to contain the spill. Place the absorbent material in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can safely handle Methyl 2-(4-cyanophenoxy)propanoate, minimizing personal exposure and environmental impact.

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